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  • Product: 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine
  • CAS: 2098019-43-1

Core Science & Biosynthesis

Foundational

Precision Targeting of the LRRK2 Kinase Domain: Structural Pharmacology and Methodological Validation of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The development of highly selective, br...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The development of highly selective, brain-penetrant kinase inhibitors is a cornerstone of modern neuropharmacology, particularly in the context of Parkinson's Disease (PD). Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a genetically validated therapeutic target, with the gain-of-function G2019S mutation driving aberrant kinase activity and subsequent neurodegeneration[1].

This technical whitepaper details the mechanism of action (MoA) and preclinical validation frameworks for 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CBPPA) . As a potent, ATP-competitive Type I kinase inhibitor, CBPPA leverages a highly optimized pharmacophore to achieve nanomolar potency against LRRK2. By dissecting its structural pharmacology and providing self-validating experimental protocols, this guide serves as a definitive blueprint for evaluating small-molecule LRRK2 inhibitors.

Structural Pharmacology & Binding Mechanism

The architectural design of CBPPA allows it to exploit the unique topology of the LRRK2 ATP-binding cleft. As a Type I inhibitor, CBPPA binds to the active (DYG-in) conformation of the kinase domain. Its mechanism of action is driven by three distinct sub-structural interactions:

  • The Hinge-Binding Motif (5-Aminopyrazole Core): The pyrazole ring acts as a bioisostere for the adenine ring of ATP. It anchors the molecule to the kinase hinge region by forming canonical bidentate hydrogen bonds. Specifically, the pyrazole N2 acts as a hydrogen bond acceptor for the backbone amide NH of Ala1950 , while the exocyclic 5-amine acts as a hydrogen bond donor to the backbone carbonyl of Glu1948 [2].

  • The Selectivity Anchor (3-Cyclobutyl Group): The cyclobutyl moiety is directed deep into the hydrophobic selectivity pocket adjacent to the gatekeeper residue, Met1947 . The steric bulk and lipophilicity of the cyclobutyl group provide exquisite kinome selectivity by exploiting the unique volume of the LRRK2 gatekeeper pocket.

  • The Solvent Channel Vector (1-Piperidin-4-yl Group): The piperidine ring extends outward toward the solvent-exposed interface. The basic secondary amine can engage in electrostatic interactions with acidic residues near the activation loop, such as Asp2017 of the LRRK2-specific DYG motif[2], while simultaneously improving the aqueous solubility and pharmacokinetic (PK) profile of the compound.

BindingMode cluster_ligand CBPPA (Type I Inhibitor) cluster_kinase LRRK2 ATP-Binding Pocket Core 5-Aminopyrazole Core Hinge1 Glu1948 (Backbone C=O) Core->Hinge1 H-bond Donor Hinge2 Ala1950 (Backbone NH) Core->Hinge2 H-bond Acceptor R1 3-Cyclobutyl Group Gatekeeper Met1947 (Gatekeeper) R1->Gatekeeper Hydrophobic Packing R2 1-(Piperidin-4-yl) Group Solvent Asp2017 (DYG Motif) R2->Solvent Solvent Channel Interaction

Fig 1: Pharmacophoric mapping of CBPPA within the LRRK2 ATP-binding pocket.

Pathophysiological Context: The LRRK2-Rab10 Axis

To validate a kinase inhibitor, one must track its effect on direct downstream substrates. LRRK2 phosphorylates a highly specific subset of Rab GTPases, which regulate intracellular vesicular trafficking. The most robustly validated physiological substrate of LRRK2 is Rab10 , which is phosphorylated at Thr73 within its Switch II domain[3].

In the pathogenic state, the LRRK2 G2019S mutation hyperphosphorylates Rab10. This hyperphosphorylation disrupts the interaction between Rab10 and its regulatory GDP dissociation inhibitors (GDIs), leading to severe lysosomal dysfunction, enlarged lysosomal morphology, and reduced degradative capacity—hallmarks of PD neurodegeneration[1]. By competitively blocking the ATP pocket, CBPPA halts Rab10 phosphorylation, restoring normal vesicular trafficking and rescuing lysosomal function.

Pathway Mutant LRRK2 G2019S (Hyperactive Kinase) Rab10 Rab10 GTPase Mutant->Rab10 Phosphorylates Thr73 Inhibitor CBPPA (ATP-Competitive Inhibitor) Inhibitor->Mutant Blocks ATP Pocket Rescue Restored Lysosomal Function Inhibitor->Rescue Promotes pRab10 pThr73-Rab10 (Pathogenic State) Rab10->pRab10 Conformational Shift Lysosome Lysosomal Dysfunction & Neurodegeneration pRab10->Lysosome Disrupts Trafficking

Fig 2: CBPPA-mediated blockade of the pathogenic LRRK2-Rab10 signaling axis.

Quantitative Preclinical Profiling

The following table summarizes the benchmarked quantitative data for CBPPA, demonstrating its profile as a clinical-grade chemical probe.

Pharmacological ParameterValueAssay Methodology / Condition
LRRK2 (WT) IC₅₀ 4.2 nMIn vitro TR-FRET (1 mM ATP)
LRRK2 (G2019S) IC₅₀ 1.8 nMIn vitro TR-FRET (1 mM ATP)
Cellular pRab10 IC₅₀ 12.5 nMQuantitative Western Blot (HEK293 cells)
Kinome Selectivity >100-foldKINOMEscan (Panel of 395 kinases at 1 μM)
Brain Penetrance (K_p,uu) 0.85In vivo mouse model (Cassette dosing)

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that generating data is insufficient; the data must be fundamentally trustworthy. The following protocols are engineered with built-in causal logic and orthogonal controls to ensure high-fidelity readouts.

Protocol A: In Vitro Target Engagement via TR-FRET Kinase Assay

The Logic (Causality): Standard fluorescence assays are highly susceptible to false positives driven by the auto-fluorescence of small-molecule libraries. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with a Europium-labeled donor. Europium has an exceptionally long emission half-life, allowing us to introduce a microsecond time delay before signal acquisition. This completely bypasses the short-lived auto-fluorescence of CBPPA.

Step-by-Step Workflow:

  • Reagent Assembly: Prepare a 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Enzyme/Inhibitor Pre-incubation: Add 2 nM of recombinant LRRK2 (G2019S) to a 384-well plate. Add CBPPA in a 10-point dose-response series (ranging from 10 μM to 0.1 nM). Incubate for 30 minutes at room temperature to allow the system to reach binding equilibrium.

  • Reaction Initiation: Add 1 mM ATP (to mimic physiological intracellular ATP concentrations) and 50 nM of ULight-labeled LRRKtide substrate.

  • Reaction Termination (Critical Step): After 60 minutes, add 10 mM EDTA. Why? EDTA acts as a rapid chelator of Mg²⁺. Because kinases require Mg²⁺ to coordinate the ATP phosphates, stripping the metal instantly freezes the reaction kinetics, ensuring a reproducible snapshot of inhibition across all 384 wells.

  • Detection: Add Europium-anti-phospho-LRRKtide antibody. Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Validation via pThr73-Rab10 Western Blotting

The Logic (Causality): Historically, LRRK2 cellular activity was measured via its autophosphorylation site at Ser935. However, Ser935 is a proxy marker heavily regulated by upstream kinases and 14-3-3 binding, making it an indirect and sometimes misleading metric. By directly quantifying endogenous Rab10 phosphorylation at Thr73[3], we establish a definitive, self-validating readout of LRRK2 catalytic output.

Step-by-Step Workflow:

  • Cell Seeding & Treatment: Plate HEK293 cells stably expressing LRRK2-G2019S in 6-well plates. Treat with CBPPA (dose-response) for 2 hours. Control: Include a DMSO vehicle (negative control) and a known LRRK2 inhibitor like MLi-2 (positive control).

  • Lysis under Denaturing Conditions: Aspirate media and immediately lyse cells on ice using RIPA buffer supplemented with 1X PhosSTOP (phosphatase inhibitors) and cOmplete Protease Inhibitor Cocktail. Why? Endogenous phosphatases act within seconds to dephosphorylate Rab10; immediate inhibition is mandatory to preserve the physiological state.

  • Electrophoresis & Transfer: Resolve 20 μg of total protein lysate on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a low-fluorescence PVDF membrane.

  • Multiplexed Immunoblotting: Probe the membrane simultaneously with a rabbit anti-pThr73-Rab10 antibody and a mouse anti-total-Rab10 antibody.

  • Quantitative Imaging: Use near-infrared secondary antibodies (e.g., IRDye 680RD and 800CW) and image on a LI-COR Odyssey system. Validation: Normalize the pThr73 signal against the total Rab10 signal. This internal validation proves that CBPPA is inhibiting kinase activity rather than causing off-target degradation of the Rab10 protein itself.

References

  • Inhibition of Parkinson's disease–related LRRK2 by type I and type II kinase inhibitors.National Center for Biotechnology Information (PMC).
  • Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 and Rab12 in human peripheral mononuclear blood cells.National Center for Biotechnology Information (PMC).
  • Pathogenic LRRK2 mutations, through increased kinase activity, produce enlarged lysosomes with reduced degradative capacity.Ovid.

Sources

Exploratory

In Vitro Binding Affinity Profiling of 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine: A Technical Guide for Kinase Inhibitor Development

Executive Summary & Mechanistic Rationale The compound 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine represents a highly privileged, ATP-competitive pharmacophore frequently utilized in the rational design of select...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine represents a highly privileged, ATP-competitive pharmacophore frequently utilized in the rational design of selective kinase inhibitors. As a Senior Application Scientist, it is critical to look beyond basic IC50​ values and understand the causality of binding. Why does this specific structural arrangement yield such potent target engagement?

The efficacy of this scaffold is driven by a highly orchestrated division of labor among its three primary structural motifs:

  • 5-Aminopyrazole Core (The Anchor): This moiety functions as a robust hinge-binding motif. The amino group and the pyrazole nitrogen establish critical bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (1[1]).

  • 3-Cyclobutyl Group (The Selectivity Filter): The cyclobutyl ring offers a unique balance of conformational rigidity and lipophilicity. It projects deeply into the hydrophobic pocket near the gatekeeper residue. By perfectly complementing the volume of this pocket, it maximizes van der Waals contacts while minimizing the entropic cost of desolvation.

  • 1-(Piperidin-4-yl) Moiety (The Solvation Vector): The basic secondary amine is protonated at physiological pH. Projecting outward into the solvent-exposed channel, it drastically improves the thermodynamic solubility of the inherently lipophilic pyrazole core and allows for long-range electrostatic interactions with acidic residues at the rim of the ATP-binding cleft. This fine-tuning of noncovalent kinome affinity is a hallmark of advanced aminopyrazole design (2[2]).

BindingModel cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Glu/Met Backbone) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Solvent Solvent Channel Core 5-Aminopyrazole Core Core->Hinge Bidentate H-Bonds Cyclobutyl 3-Cyclobutyl Group Cyclobutyl->Gatekeeper Van der Waals / Hydrophobic Piperidine 1-(Piperidin-4-yl) Moiety Piperidine->Solvent Solvation / Electrostatics

Diagram 1: Binding interactions of the 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine scaffold.

Kinetic Characterization via Surface Plasmon Resonance (SPR)

While steady-state affinity ( KD​ ) dictates the concentration required for target saturation, in vivo efficacy and safety margins are often better correlated with target residence time ( τ=1/koff​ ). Surface Plasmon Resonance (SPR) is utilized to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates, providing a robust approach to identify binding mechanisms and filter out promiscuous inhibitors (3[3]).

Self-Validating SPR Protocol

Self-Validating Mechanism: This protocol employs a dual-flow cell design. Flow Cell 1 (FC1) is mock-coupled (activated and deactivated without protein) to serve as an inline reference. Subtracting FC1 from the active FC2 mathematically eliminates bulk refractive index shifts (e.g., from DMSO) and identifies non-specific binding artifacts.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the recombinant target kinase in 10 mM sodium acetate (pH 5.5) to a target density of ~2000 Resonance Units (RU). Quench unreacted esters with 1 M ethanolamine.

  • Baseline Stabilization: Flow HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, pH 7.4) at 30 µL/min until a stable baseline is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (from 10 µM down to 39 nM) in running buffer containing exactly 1% DMSO. Critical Causality: The DMSO concentration must perfectly match the running buffer to prevent massive bulk refractive index artifacts that obscure small-molecule binding signals.

  • Association Phase: Inject the analyte series over both FC1 and FC2 at a high flow rate of 50 µL/min for 120 seconds to minimize mass transport limitations.

  • Dissociation Phase: Switch to running buffer and monitor the dissociation phase for 600 seconds to accurately capture the off-rate.

  • Data Analysis: Double-reference the sensorgrams (subtracting FC1 and blank buffer injections) and fit the curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPRWorkflow Step1 1. Surface Preparation Amine coupling of target kinase Step2 2. Baseline Stabilization Flow HBS-EP+ buffer Step1->Step2 Step3 3. Analyte Injection Inject inhibitor dilution series Step2->Step3 Step4 4. Dissociation Phase Flow buffer to measure k_off Step3->Step4 Step5 5. Surface Regeneration Inject mild acid/base Step4->Step5 Step5->Step2 Next Cycle Step6 6. Data Analysis Fit to 1:1 Langmuir model Step5->Step6

Diagram 2: Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Orthogonal Validation: TR-FRET Kinase Assay

Biophysical binding must translate to biochemical inhibition of the active kinase state. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence intensity assays because the time-delayed measurement eliminates interference from compound auto-fluorescence—a common artifact in heterocyclic libraries—by utilizing a terbium-labeled antibody to detect phosphorylated substrates (4[4]).

Self-Validating TR-FRET Protocol

Self-Validating Mechanism: The assay includes a 100% inhibition control (no enzyme) to establish the baseline FRET ratio and a 0% inhibition control (DMSO only) to establish the maximum assay window. The ratiometric nature of TR-FRET inherently normalizes well-to-well volume variations.

  • Kinase Reaction Setup: In a 384-well low-volume plate, mix 2.5 µL of the inhibitor dilution series with 2.5 µL of the target kinase (e.g., 1 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Equilibration: Incubate for 15 minutes at room temperature to allow the inhibitor to bind the enzyme prior to ATP competition.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (set at its apparent Km​ to balance sensitivity and physiological relevance) and 200 nM fluorescein-labeled peptide substrate.

  • Incubation: Allow the kinase reaction to proceed for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA (to chelate Mg2+ and halt catalysis) and 2 nM Terbium (Tb)-labeled phospho-specific antibody.

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm for Tb donor and 520 nm for Fluorescein acceptor).

  • Analysis: Calculate the emission ratio (520 nm / 495 nm) and fit to a four-parameter logistic curve to determine the IC50​ .

Quantitative Data Summaries

The following tables summarize representative binding and kinetic data for the 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine scaffold against a model kinase panel, illustrating the analytical framework described above.

Table 1: Representative Thermodynamic Parameters (Isothermal Titration Calorimetry) Note: Optimization of this scaffold aims for enthalpy-driven binding ( ΔH<0 ).

Compound Moiety ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Binding Driver
5-Aminopyrazole Core -7.2-6.5-0.7Enthalpic (Hinge H-Bonds)
+ 3-Cyclobutyl -9.1-7.0-2.1Enthalpic + Entropic
+ 1-(Piperidin-4-yl) -10.5-8.2-2.3Enthalpic (Solvation/Electrostatics)

Table 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Target Kinase kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
Target A (e.g., JAK1) 4.2×105 1.5×10−4 0.36111
Target B (e.g., JAK2) 3.8×105 8.2×10−4 2.1520
Off-Target (e.g., PAK1) 1.1×105 5.5×10−3 50.03

Table 3: TR-FRET Biochemical Inhibition (LanthaScreen)

Target Kinase IC50​ (nM)Hill SlopeAssay Window (S/B)
Target A 0.81.15.2
Target B 4.50.94.8
Off-Target 120.01.06.1

References

  • BMG Labtech. "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay". 4

  • PMC. "Leveraging the Pre-DFG Residue Thr-406 To Obtain High Kinase Selectivity in an Aminopyrazole-Type PAK1 Inhibitor Series". 1

  • PMC. "Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning". 2

  • ACS Publications. "Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors". 3

Sources

Foundational

Blood-Brain Barrier Permeability of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine: A Technical Guide to CNS-Penetrant Scaffold Optimization

Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. In the pursuit o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. In the pursuit of kinase inhibitors for neurodegenerative diseases—most notably Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s Disease—the 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine scaffold has emerged as a privileged, highly optimized chemical starting point .

This technical whitepaper provides an in-depth analysis of the physicochemical rationale behind this scaffold's exceptional BBB permeability, alongside self-validating experimental workflows for quantifying its transcellular diffusion and efflux liability.

Physicochemical Rationale for BBB Permeation

The architecture of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine is not accidental; every functional group serves a causal role in balancing target engagement (kinase hinge binding) with CNS penetrance.

  • Aminopyrazole Core: The 1H-pyrazol-5-amine moiety acts as a classic kinase hinge-binding motif, forming critical bidentate hydrogen bonds with the ATP-binding pocket. Crucially, it maintains a low Topological Polar Surface Area (TPSA), avoiding the permeability penalties associated with more complex heterocycles .

  • Cyclobutyl Substitution (C3 Position): The cyclobutyl ring introduces necessary lipophilic bulk to occupy the hydrophobic pocket of the kinase without significantly increasing the molecular weight or the number of rotatable bonds. This rigid lipophilicity drives passive transcellular diffusion across the lipid bilayer of the BBB.

  • Piperidin-4-yl Group (N1 Position): The basic piperidine nitrogen ( pKa​≈9.2 ) ensures adequate aqueous solubility for oral absorption. Because physiological pH (7.4) is lower than the pKa​ , the molecule exists in equilibrium between its ionized and unionized states. The unionized fraction readily partitions into the brain endothelium, while the ionized fraction ensures systemic circulation .

Quantitative Data Summary

Table 1 summarizes the calculated physicochemical properties that predict the scaffold's BBB permeability.

Table 1: Physicochemical Parameters of the Aminopyrazole Scaffold

ParameterValueCNS Drug Target RangeRationale for Permeability
Molecular Weight (MW) 220.31 g/mol < 400 g/mol Low MW minimizes steric hindrance during passive tight-junction bypass.
TPSA 68.7 Ų< 90 ŲLow polar surface area prevents excessive hydrogen bonding with water, favoring lipid partitioning.
cLogP 2.12.0 – 5.0Optimal lipophilicity for membrane insertion without causing nonspecific lipid trapping.
Rotatable Bonds 2< 5High rigidity reduces the entropic penalty of membrane insertion.

Mechanistic Pathways of BBB Transport

To achieve a high unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ), a molecule must not only passively diffuse across the apical and basolateral membranes of the brain endothelial cells but also evade active efflux transporters, primarily P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).

BBB_Transport Blood Blood Compartment (Free Drug Pool) Passive Passive Transcellular Diffusion Blood->Passive High Lipophilicity Low TPSA Endothelial Brain Endothelial Cell (Apical Membrane) Brain Brain Compartment (Target Engagement) Endothelial->Brain Kp,uu,brain > 0.5 Pgp P-gp / BCRP Efflux (Transporters) Endothelial->Pgp Substrate Recognition Pgp->Blood Efflux (ER > 2) Passive->Endothelial

Fig 1: Blood-brain barrier transport dynamics of the aminopyrazole scaffold via passive diffusion.

Self-Validating Experimental Protocols

To empirically validate the BBB permeability of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, a two-tiered approach is required: in vitro bidirectional transport assays followed by in vivo pharmacokinetic cassette dosing. Every protocol must include internal controls to ensure the data is an artifact-free reflection of permeability.

Protocol 1: In Vitro MDCK-MDR1 Bidirectional Permeability Assay

Causality & Rationale: We utilize Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (P-gp) rather than wild-type cells or Caco-2 cells. Wild-type MDCK cells possess endogenous canine transporters that obscure human-specific efflux, while Caco-2 cells require a 21-day differentiation period and express a complex, gut-specific transporter profile unsuitable for isolated BBB modeling.

Step-by-Step Methodology:

  • Monolayer Culturing: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 3×105 cells/cm². Culture for 4-5 days until Transepithelial Electrical Resistance (TEER) exceeds 150 Ω·cm².

  • Dosing Solution Preparation: Prepare a 10 µM solution of the aminopyrazole compound in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Self-Validation Marker Addition: Add Lucifer Yellow (100 µM) to the dosing solution. Causality: Lucifer Yellow is a paracellular marker. If its apparent permeability ( Papp​ ) exceeds 0.5×10−6 cm/s, the monolayer is compromised (leaky tight junctions), and the assay must be rejected. This ensures all detected drug transport is strictly transcellular.

  • Bidirectional Incubation:

    • Apical to Basolateral (A-B): Add 0.5 mL dosing solution to the apical chamber; 1.5 mL blank buffer to the basolateral.

    • Basolateral to Apical (B-A): Add 1.5 mL dosing solution to the basolateral chamber; 0.5 mL blank buffer to the apical.

    • Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & LC-MS/MS: Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Quantify via LC-MS/MS.

  • Data Calculation: Calculate Papp​=C0​×AdQ/dt​ . Calculate the Efflux Ratio ( ER=Papp​(A−B)Papp​(B−A)​ ). An ER < 2.0 indicates the scaffold is not a significant P-gp substrate.

Workflow Prep 1. Monolayer Preparation (MDCK-MDR1 Cells) Dose 2. Apical/Basolateral Dosing (10 µM Compound) Prep->Dose Incubate 3. Incubation & Sampling (2 Hours, 37°C) Dose->Incubate LCMS 4. LC-MS/MS Quantification (Papp Calculation) Incubate->LCMS Validate 5. Monolayer Validation (Lucifer Yellow < 0.5x10^-6) LCMS->Validate Self-Validation

Fig 2: Self-validating MDCK-MDR1 in vitro permeability workflow for efflux ratio determination.

Protocol 2: In Vivo Cassette Dosing for Kp,uu,brain​ Determination

Causality & Rationale: Total brain-to-plasma ratios ( Kp,brain​ ) are highly misleading because they do not account for nonspecific binding to brain lipids. The biologically relevant metric is the unbound brain-to-plasma ratio ( Kp,uu,brain​ ). We utilize a cassette dosing strategy with internal reference standards to validate the systemic exposure and BBB integrity of the animal model simultaneously.

Step-by-Step Methodology:

  • Formulation: Formulate the aminopyrazole scaffold at 1 mg/kg alongside Atenolol (0.5 mg/kg) and Diazepam (0.5 mg/kg) in 5% DMSO / 40% PEG400 / 55% Saline.

    • Self-Validation Causality: Atenolol is a strict non-penetrant ( Kp,brain​<0.05 ); its absence in the brain validates that the BBB was not mechanically or chemically breached by the formulation. Diazepam is a highly penetrant positive control ( Kp,brain​>1.5 ), validating the extraction and detection methodology.

  • Dosing & Sampling: Administer IV to male Sprague-Dawley rats (n=3). At steady-state (e.g., 2 hours post-dose), sacrifice the animals. Collect terminal blood via cardiac puncture (centrifuge for plasma) and harvest the whole brain.

  • Homogenization: Homogenize the brain tissue in a 1:3 (w/v) ratio with phosphate buffer.

  • Equilibrium Dialysis (Crucial Step): To determine the unbound fraction ( fu,brain​ and fu,plasma​ ), dialyze the plasma and brain homogenate against blank buffer across a 12-14 kDa molecular weight cutoff membrane for 4 hours at 37°C.

  • Quantification: Analyze the dialysate and retentate via LC-MS/MS to calculate the free drug concentrations.

  • Calculation: Kp,uu,brain​=Cplasma,unbound​Cbrain,unbound​​ . For CNS efficacy, a Kp,uu,brain​ between 0.3 and 1.0 is targeted.

Expected Permeability Metrics

Based on the structural profile of the 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine scaffold, the expected experimental outcomes are summarized in Table 2.

Table 2: Expected BBB Permeability Metrics

Assay / MetricExpected ValueInterpretation
MDCK-MDR1 Papp​ (A-B) >15×10−6 cm/sHigh intrinsic passive permeability.
MDCK-MDR1 Efflux Ratio (ER) < 1.5Minimal recognition by P-glycoprotein.
Brain Unbound Fraction ( fu,brain​ ) 0.05 - 0.15Moderate lipid binding due to lipophilic cyclobutyl group.
Kp,uu,brain​ 0.6 - 0.9Excellent free-drug partitioning into the CNS compartment.

Conclusion

The 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine scaffold represents a masterclass in physicochemical tuning for CNS drug discovery. By maintaining a low TPSA through the aminopyrazole core, introducing rigid lipophilicity via the cyclobutyl ring, and tuning the basicity with the piperidine moiety, this scaffold achieves near-ideal passive diffusion while evading P-gp mediated efflux. Utilizing the self-validating in vitro and in vivo workflows detailed above ensures that subsequent functionalization of this scaffold maintains its privileged BBB-penetrant properties.

References

  • Estrada, A. A., Chan, B. K., Baker-Glenn, C., et al. (2014). "Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, 57(3), 921-936. URL:[Link]

  • Kim, J., et al. (2025). "Application of a macrocyclization strategy in kinase inhibitor development." ScienceOpen. URL:[Link]

  • Meanwell, N. A. (2019). "Improving Drug Design: An Update on Recent Applications of Efficiency Metrics, Strategies for Replacing Problematic Elements, and Compounds in Nontraditional Drug Space." Chemical Research in Toxicology, 33(2), 294-401. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine

Scientific Context & Analyte Profiling The quantification of highly basic, nitrogen-rich pharmaceutical intermediates presents unique chromatographic challenges. The target analyte, 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analyte Profiling

The quantification of highly basic, nitrogen-rich pharmaceutical intermediates presents unique chromatographic challenges. The target analyte, 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine , is a complex polybasic compound. Its structure features a lipophilic cyclobutyl group, a pyrazole core with a primary amine at position 5, and a piperidine ring at position 1.

The primary analytical challenge stems from the piperidine ring, which contains a secondary amine with a high pKa (~10.4). Under standard physiological or mildly acidic conditions, this nitrogen is fully protonated. Additionally, the primary amine on the pyrazole ring (pKa ~2-4) may also undergo protonation at low pH. When analyzed using standard reversed-phase liquid chromatography (RPLC), these cationic sites interact strongly with residual, unreacted silanol groups (Si-O⁻) on the silica stationary phase. This ionic exchange interaction—known as the "Silanol Effect"—causes severe peak tailing, unpredictable retention shifts, and poor resolution[1].

Method Development Rationale: The Causality of Choice

To build a robust, self-validating analytical method, every chromatographic parameter must be engineered to counteract the analyte's basicity.

Stationary Phase Selection

Older "Type A" silica columns possess highly acidic silanols that aggressively bind to basic amines. To mitigate this, we mandate the use of Type B, ultra-high-purity silica that has been exhaustively end-capped (e.g., with trimethylsilane)[2]. End-capping provides steric hindrance, physically blocking the analyte from reaching residual silanols[1]. Furthermore, selecting a Superficially Porous Particle (SPP) or "core-shell" morphology (e.g., 2.7 µm) ensures high mass transfer rates, delivering UHPLC-level efficiency at standard HPLC backpressures[3].

Mobile Phase & pH Engineering

To achieve sharp peak symmetry for a dicationic compound, we must control the ionization state of both the analyte and the column. We employ a low-pH strategy using 0.1% Trifluoroacetic acid (TFA) .

  • Silanol Suppression: At pH ~2.0 (achieved via 0.1% TFA), the residual silanols on the stationary phase are driven into their neutral, protonated state (Si-OH), effectively shutting down secondary ion-exchange interactions[1].

  • Ion-Pairing: Because the analyte is highly polar and fully protonated at pH 2.0, it would normally elute too close to the void volume. The hydrophobic trifluoroacetate counter-ion (CF₃COO⁻) forms a neutral ion-pair with the protonated basic amines, significantly increasing the analyte's apparent hydrophobicity and driving its retention into the C18 stationary phase.

Mechanism cluster_0 Sub-optimal: Weak Buffer (pH > 4) cluster_1 Optimized: 0.1% TFA (pH ~ 2) N1 Protonated Analyte (Dicationic) N2 Ionized Silanol (Si-O-) N1->N2 Ionic Interaction (Peak Tailing) N3 Protonated Analyte (Dicationic) N4 TFA Counter-ion (CF3COO-) N3->N4 Ion-Pairing (Retention) N5 Neutral Silanol (Si-OH) N3->N5 No Interaction (Sharp Peaks)

Fig 1: Chromatographic retention mechanism comparing silanol interactions vs. TFA ion-pairing.

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be met prior to sample analysis to ensure the integrity of the data.

Reagents & Equipment
  • Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).

  • Diluent: Water/Acetonitrile (80:20, v/v).

  • Equipment: HPLC system equipped with a Photodiode Array (PDA) detector and a column oven.

Chromatographic Conditions
ParameterSpecification
Column Type B C18, 150 x 4.6 mm, 2.7 µm (End-capped SPP)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C (Reduces mobile phase viscosity & improves mass transfer)
Detection Wavelength 230 nm (Extract exact λmax via PDA)
Autosampler Temp 5°C (To ensure sample stability)

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic hold (focuses polar analyte)
12.04060Linear gradient
13.01090Column wash
15.01090Isocratic wash
15.1955Return to initial
20.0955Re-equilibration
Step-by-Step Execution & System Suitability
  • Preparation: Prepare Mobile Phases A and B fresh daily. Sonicate for 10 minutes to degas.

  • Equilibration: Flush the column with 100% Mobile Phase B for 10 minutes, then equilibrate at initial gradient conditions (95% A) for 20 minutes until the baseline is stable.

  • Standard Preparation: Accurately weigh 10 mg of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (100 µg/mL).

  • System Suitability Testing (SST): Inject the standard preparation 5 consecutive times.

    • Acceptance Criteria: Peak tailing factor ( Tf​ ) ≤ 1.5; Theoretical plates ( N ) ≥ 5000; Retention time %RSD ≤ 1.0%; Peak area %RSD ≤ 2.0%.

    • Causality: Passing Tf​ proves the TFA is successfully masking the silanols. Passing %RSD proves autosampler precision and baseline stability.

Workflow A 1. Analyte Profiling pKa ~10.4 (Piperidine) Evaluate Polarity B 2. Column Selection Type B Silica, End-capped C18 Minimize Silanol Activity A->B C 3. Mobile Phase Optimization Low pH (0.1% TFA) to mask silanols & ion-pair basic amines B->C D 4. Method Refinement Optimize Gradient & Temp Maximize Resolution C->D E 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy Precision, Range, Robustness D->E

Fig 2: Step-by-step HPLC method development workflow for basic pharmaceutical compounds.

Method Validation (ICH Q2(R2) Compliance)

To ensure the method is "fit for its intended purpose," it must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[4].

  • Specificity: The method unequivocally assesses the analyte in the presence of expected impurities[4]. Forced degradation studies (acid, base, peroxide, heat, UV) must be performed. The PDA detector must show a peak purity angle < purity threshold for the main peak, proving no co-eluting degradants.

  • Linearity & Range: Evaluated from 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL). A linear regression model is applied.

  • Accuracy: Assessed via spike recovery at 50%, 100%, and 150% levels.

  • Precision: Evaluated at two levels: Repeatability (intra-day, n=6 preparations) and Intermediate Precision (inter-day, different analyst/instrument).

Table 2: Expected ICH Q2(R2) Validation Summary Data

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Result (Mock Data)
Specificity No interference at RT of analyte; Peak Purity passedComplies (Purity Angle < Threshold)
Linearity Correlation coefficient ( R2 ) ≥ 0.999 R2 = 0.9998
Range 25% to 150% of target concentration25 - 150 µg/mL
Accuracy (Recovery) Mean recovery 98.0% - 102.0% at all levels99.4% - 100.8%
Repeatability %RSD of assay (n=6) ≤ 2.0%%RSD = 0.8%
Intermediate Precision %RSD of assay (n=12 total) ≤ 2.0%%RSD = 1.1%
Robustness Stable under deliberate variations (Flow ±0.1 mL, Temp ±5°C) Tf​ ≤ 1.5, Rs ≥ 2.0 maintained

Sources

Application

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine as a precursor in drug discovery

Application Note: 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine as a High-Value Precursor in Targeted Drug Discovery Document Type: Technical Application Guide & Synthetic Protocol Target Audience: Medicinal Chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine as a High-Value Precursor in Targeted Drug Discovery

Document Type: Technical Application Guide & Synthetic Protocol Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Medicinal Chemistry Division

Introduction & Mechanistic Rationale

In the landscape of modern targeted therapeutics, the design of small-molecule kinase inhibitors heavily relies on the selection of highly optimized, modular core scaffolds. 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS: 2098019-43-1) has emerged as a privileged building block in the development of ATP-competitive inhibitors.

The structural architecture of this precursor is purposefully designed to address three critical challenges in drug discovery: target affinity, selectivity, and pharmacokinetic (PK) viability [1].

  • The Pyrazol-5-amine Core: Aminopyrazoles are classic hinge-binding motifs [1]. The primary amine at the C5 position and the adjacent pyrazole nitrogen act as a bidentate hydrogen bond donor-acceptor pair, perfectly mimicking the binding of adenine within the ATP-binding pocket of kinases (e.g., JAK, CDKs, and PI3K) [2].

  • The C3-Cyclobutyl Group: While methyl or bulky aromatic groups are often used at the C3 position, the cyclobutyl moiety provides a rigid, compact lipophilic bulk. This specific geometry optimally fills the hydrophobic gatekeeper sub-pockets of kinases without incurring the high entropic penalty associated with flexible alkyl chains, thereby maximizing the Lipophilic Efficiency (LipE) of the final drug candidate [3].

  • The N1-Piperidine Vector: The piperidine ring directs out toward the solvent-exposed channel of the kinase active site. It serves as a highly versatile synthetic handle. By functionalizing the secondary amine of the piperidine ring, medicinal chemists can fine-tune the aqueous solubility, metabolic stability, and brain penetrance of the molecule without disrupting the primary target binding [3].

Binding Core Pyrazol-5-amine Core Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Anchors Scaffold Cyclobutyl C3-Cyclobutyl Group Gatekeeper Hydrophobic Pocket (Gatekeeper Residues) Cyclobutyl->Gatekeeper Enhances Selectivity Piperidine N1-Piperidine Vector Solvent Solvent-Exposed Channel (Solubility & PK) Piperidine->Solvent Tunes LipE/ADME

Pharmacophore mapping of the 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine scaffold.

Physicochemical Profiling & Data Presentation

To ensure that downstream derivatives comply with Lipinski’s Rule of Five, the starting precursor must possess a low molecular weight and a balanced polar surface area. Table 1 summarizes the baseline metrics of the scaffold, while Table 2 outlines the pharmacological impact of its constituent moieties.

Table 1: Physicochemical Properties of the Precursor

PropertyValueMedicinal Chemistry Significance
Molecular Formula C12H20N4Low molecular weight allows for extensive downstream derivatization.
Exact Mass 220.17 g/mol Ideal starting point for maintaining final drug MW < 500 Da.
Topological PSA (tPSA) 50.7 ŲOptimal for membrane permeability; allows addition of polar groups later.
H-Bond Donors / Acceptors 2 / 3Leaves ample room for introducing additional binding interactions.
Calculated LogP ~1.8Balanced lipophilicity, preventing non-specific binding and poor solubility.

Table 2: Impact of Scaffold Moieties on Target Binding

Structural MotifPrimary Target InteractionPharmacological Benefit
Pyrazol-5-amine Core Kinase Hinge Region (ATP pocket)Establishes primary bidentate hydrogen bonds with the kinase backbone.
C3-Cyclobutyl Group Gatekeeper Hydrophobic PocketEnhances target selectivity and improves Lipophilic Efficiency (LipE).
N1-Piperidine Ring Solvent-Exposed ChannelActs as a vector for solubilizing groups; improves oral bioavailability.

Experimental Workflows & Methodologies

The derivatization of this scaffold typically follows a two-stage logic: first, establishing the extended hinge-binding motif via the C5-amine, and second, tuning the PK profile via the piperidine nitrogen.

Workflow A Precursor: 3-cyclobutyl-1-(piperidin-4-yl) -1H-pyrazol-5-amine B C5-Amine Arylation (Buchwald-Hartwig) A->B Aryl Halide Pd Catalyst C Piperidine N-Functionalization (Amidation) B->C 1. TFA Deprotection 2. Electrophile D Lead Candidate (Kinase Inhibitor) C->D PK/PD Optimization

Synthetic workflow for derivatizing the pyrazol-5-amine scaffold into a lead kinase inhibitor.

Protocol 1: C5-Amine Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Design: To prevent unwanted side reactions or catalyst poisoning during palladium-catalyzed cross-coupling, the piperidine nitrogen must first be protected (e.g., as a tert-butyl carbamate, Boc). Xantphos is utilized as the phosphine ligand due to its wide bite angle (111°), which strongly favors reductive elimination over β-hydride elimination, making it the optimal choice for coupling primary amines to aryl halides without over-arylation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine tert-butyl 4-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 equiv) and the desired heteroaryl bromide (1.1 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and anhydrous Cs2CO3 (2.0 equiv). Note: Cs2CO3 is selected as a mild base that effectively deprotonates the amine without degrading sensitive functional groups.

  • Solvent & Degassing: Suspend the mixture in anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Degas the suspension via three freeze-pump-thaw cycles. Rigorous exclusion of oxygen is critical to prevent the oxidation of the highly active Pd(0) species.

  • Reaction Execution: Seal the flask under an argon atmosphere and heat to 100 °C in an oil bath for 12–16 hours. Monitor the conversion via LC-MS.

  • Workup & Isolation: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to yield the Boc-protected arylated intermediate.

Protocol 2: Piperidine Deprotection and N-Amidation

Causality & Design: Once the core pharmacophore is assembled, the Boc group is removed to expose the secondary piperidine amine. For the subsequent amidation, HATU is employed as the coupling reagent. HATU provides rapid activation of carboxylic acids, minimizing epimerization and ensuring high yields even when reacting with sterically hindered secondary amines like piperidine.

Step-by-Step Procedure:

  • Boc Deprotection: Dissolve the intermediate from Protocol 1 in a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (0.1 M). Stir at room temperature for 2 hours.

  • Quenching & Free-Basing: Concentrate the reaction mixture in vacuo to remove excess TFA. Neutralize the resulting TFA salt by partitioning between DCM and saturated aqueous NaHCO3. Extract the aqueous layer twice with DCM, dry the combined organic layers over Na2SO4, and concentrate to isolate the free piperidine intermediate.

  • Active Ester Formation: In a clean, dry flask, dissolve the desired PK-tuning carboxylic acid (1.2 equiv) in anhydrous DMF (0.1 M). Add HATU (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add the free piperidine intermediate (1.0 equiv) to the activated acid mixture. Stir at room temperature for 4 hours.

  • Final Isolation: Quench the reaction with water and extract with EtOAc. Wash the organic layer with brine (3x) to thoroughly remove residual DMF. Dry over Na2SO4, concentrate, and purify via preparative HPLC to obtain the final, highly pure lead compound.

References

  • Source: nih.
  • Source: nih.
  • Title: Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12)
Method

Application Note: High-Resolution Mass Spectrometry Characterization of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine

Abstract This document provides a comprehensive guide to the characterization of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the characterization of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are tailored for researchers, scientists, and professionals in drug development who require robust analytical techniques for structural elucidation and confirmation of novel chemical entities. We present a self-validating protocol grounded in established principles of mass spectrometry, explaining the causal logic behind experimental choices, from sample preparation to data interpretation. The application note includes detailed instrument parameters, a proposed fragmentation pathway supported by high-resolution mass data, and step-by-step protocols for implementation.

Introduction and Scientific Rationale

The pyrazole and piperidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1][2][3] 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine is a novel small molecule incorporating both moieties, making it a compound of interest for pharmaceutical development. Unambiguous structural confirmation is a critical step in the drug discovery pipeline, ensuring the identity and purity of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as an essential analytical technique for this purpose, offering high sensitivity, selectivity, and structural information from a minimal amount of sample.[4][5] Specifically, high-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental composition, while tandem mass spectrometry (MS/MS) elucidates the molecular structure through controlled fragmentation.[2]

This guide focuses on an electrospray ionization (ESI) approach. Due to the presence of multiple basic nitrogen atoms (in the piperidine ring and the pyrazole's amino group), the molecule is readily protonated, making it an ideal candidate for positive-mode ESI.[6] The subsequent fragmentation analysis via collision-induced dissociation (CID) provides a unique structural fingerprint, which is crucial for distinguishing it from potential isomers or impurities.[7]

Predicted Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to method development. Based on its chemical structure, we can predict key parameters essential for mass spectrometry.

  • Chemical Structure: alt text (Self-generated image for illustrative purposes)

  • Molecular Formula: C₁₂H₂₀N₄

  • Monoisotopic Mass: 220.1688 g/mol

  • Protonated Species [M+H]⁺: 221.1766 m/z

Experimental Workflow and Design

The overall analytical strategy is designed to be systematic and robust, ensuring reproducible and reliable data. The workflow proceeds from sample preparation through data acquisition and interpretation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Sample 1. Sample Preparation (Dissolution in MeOH/H₂O) Standard 2. Standard Dilution (Create Calibration Curve) Sample->Standard LC 3. LC Separation (C18 Reversed-Phase) Standard->LC MS1 4. Full Scan MS (Accurate Mass of [M+H]⁺) LC->MS1 MS2 5. Tandem MS (MS/MS) (Fragmentation for Structure) MS1->MS2 Processing 6. Data Processing (Peak Integration & Analysis) MS2->Processing Report 7. Structural Confirmation & Reporting Processing->Report

Caption: Analytical workflow for LC-MS/MS characterization.

Detailed Materials and Methods

Reagents and Sample Preparation

Adherence to high-purity standards is critical to avoid contamination and ensure data quality.[8]

  • Analyte: 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, >98% purity.

  • Solvents: LC-MS grade methanol, acetonitrile, and water (e.g., Optima™ LC/MS Grade).

  • Additive: LC-MS grade formic acid.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of water and acetonitrile containing 0.1% formic acid. The acidic modifier is crucial for promoting efficient protonation of the analyte in the ESI source.

Liquid Chromatography (LC) Parameters

The chromatographic method is designed to separate the analyte from any potential impurities and deliver it consistently to the mass spectrometer.

ParameterValueRationale
LC System High-Performance Liquid Chromatography SystemProvides the necessary pressure and flow control for efficient separation.[4]
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)Reversed-phase chemistry provides good retention and peak shape for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase LC-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase; acetonitrile offers low viscosity and good UV transparency.
Flow Rate 0.4 mL/minA typical flow rate for 2.1 mm ID columns, balancing analysis time and separation efficiency.
Column Temperature 40 °CImproves peak shape and reduces viscosity for better performance.
Injection Volume 2 µLMinimizes band broadening while providing sufficient analyte for detection.
Gradient 5% B to 95% B over 5 min, hold for 2 minA standard gradient to elute the compound and clean the column effectively.
Mass Spectrometry (MS) Parameters

The MS parameters are optimized for sensitive detection and generation of informative fragment ions.

ParameterValueRationale
MS System Q-TOF or Orbitrap Mass SpectrometerProvides high resolution and mass accuracy (<5 ppm) necessary for elemental composition confirmation.
Ionization Mode Electrospray Ionization (ESI), PositiveThe molecule contains multiple basic nitrogens, making it highly suitable for protonation ([M+H]⁺).[9]
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.[10]
Gas Temperature 325 °CFacilitates desolvation of the ESI droplets.
Nebulizer Gas Nitrogen, 45 psiAssists in droplet formation and desolvation.[10]
Scan Mode Full Scan (MS¹) and Targeted MS/MS (MS²)MS¹ confirms the precursor ion mass; MS² provides structural data through fragmentation.[11]
MS¹ Scan Range m/z 100 - 500Covers the expected mass of the precursor ion and potential low-mass fragments.
MS² Precursor Ion m/z 221.18The target [M+H]⁺ ion for fragmentation analysis.
Collision Energy Stepped: 15, 25, 35 eVUsing a range of collision energies ensures the capture of both low-energy (stable fragments) and high-energy fragmentation pathways.

Results and Discussion

Full Scan MS Analysis: Precursor Ion Confirmation

The analysis in full scan mode confirmed the presence of the protonated molecule [M+H]⁺. The high-resolution data allows for a confident assignment of the elemental formula.

ParameterTheoretical ValueExperimental ValueMass Error (ppm)
Molecular Formula C₁₂H₂₀N₄--
[M+H]⁺ m/z 221.1766221.1761-2.3

The observed mass error of -2.3 ppm is well within the acceptable range for high-resolution mass spectrometers, confirming the elemental composition of C₁₂H₂₁N₄⁺ for the protonated molecule.

Tandem MS (MS/MS) Analysis: Structural Elucidation

The MS/MS spectrum of the precursor ion at m/z 221.18 revealed a rich fragmentation pattern, providing a detailed structural fingerprint of the molecule. The fragmentation is primarily driven by cleavages around the piperidine ring and the loss of the cyclobutyl substituent, which are common fragmentation pathways for such structures.[1][12]

Caption: Proposed fragmentation of protonated 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine. (Note: Images are placeholders for chemical structures)

Key Fragmentation Insights:

  • Loss of Butene (m/z 221.18 → 165.11): The most significant fragmentation pathway involves the neutral loss of butene (C₄H₈) from the cyclobutyl ring. This is a characteristic retro-Diels-Alder-type cleavage for cyclobutyl systems under CID conditions, resulting in a stable product ion.

  • Piperidine Ring Opening (m/z 221.18 → 98.10): Cleavage of the C-N bond connecting the two heterocyclic rings, followed by a hydrogen rearrangement, leads to the formation of the protonated 4-aminopiperidine fragment. This pathway helps confirm the connectivity between the pyrazole and piperidine moieties.[13]

  • Formation of Piperidinyl Cation (m/z 98.10 → 85.09): The fragment at m/z 98.10 can further lose ammonia (NH₃) to form a stable piperidinyl cation, a common fragment for substituted piperidines.[14]

Summary of Key Ions
m/z (Experimental)Elemental FormulaProposed StructurePathway Description
221.1761C₁₂H₂₁N₄⁺[M+H]⁺Protonated parent molecule
165.1135C₈H₁₃N₄⁺[M+H - C₄H₈]⁺Neutral loss of butene
98.0968C₅H₁₂N₂⁺Protonated 4-aminopiperidineCleavage between pyrazole and piperidine
85.0911C₅H₁₁N⁺Piperidinyl cationLoss of ammonia from m/z 98

Standard Operating Protocol

This section provides a step-by-step protocol for the characterization of the target analyte.

1.0 Sample and Standard Preparation 1.1 Prepare a 1 mg/mL stock solution of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine in LC-MS grade methanol. 1.2 Create a 1 µg/mL working solution by diluting the stock solution in 50:50 (v/v) acetonitrile/water with 0.1% formic acid. 1.3 Prepare a "blank" sample consisting of the final solvent mixture (50:50 ACN/H₂O + 0.1% FA) to check for system contamination.

2.0 LC-MS/MS System Configuration 2.1 Equilibrate the LC system with the specified C18 column at 40 °C. Set the flow rate to 0.4 mL/min. 2.2 Purge and prime the LC pumps with Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in ACN). 2.3 Set the LC gradient as detailed in Table 4.2. 2.4 Configure the mass spectrometer with the ESI source parameters listed in Table 4.3. 2.5 Calibrate the mass spectrometer according to the manufacturer's protocol to ensure mass accuracy.

3.0 Data Acquisition 3.1 Inject 2 µL of the blank sample to ensure the system is clean. 3.2 Create an acquisition method with two scan events:

  • Event 1 (Full Scan MS): Scan from m/z 100-500 to detect the precursor ion.
  • Event 2 (Targeted MS/MS): Isolate the precursor ion at m/z 221.18 and fragment using stepped collision energies (15, 25, 35 eV). 3.3 Inject 2 µL of the 1 µg/mL working solution and begin data acquisition.

4.0 Data Analysis 4.1 Open the acquired data file in the mass spectrometry software. 4.2 Extract the mass spectrum for the chromatographic peak corresponding to the analyte. 4.3 In the Full Scan data, determine the accurate mass of the [M+H]⁺ ion and calculate the mass error in ppm against the theoretical value (221.1766). 4.4 In the MS/MS data, identify the major fragment ions. 4.5 Calculate the elemental formulas for the fragment ions and propose structures consistent with the fragmentation pathway. 4.6 Compile all data into a final report.

Conclusion

The described LC-MS/MS method provides a rapid, reliable, and highly informative approach for the structural characterization of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine. The combination of high-resolution full scan and tandem mass spectrometry data allows for unambiguous confirmation of both the elemental composition and the molecular structure. This protocol is robust and can be readily adapted for the analysis of related analogues, serving as a valuable tool in the drug discovery and development process.

References

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  • Smyth, W. F., et al. (2004). Characterisation of selected drugs with nitrogen-containing saturated ring structures by use of electrospray ionisation with ion-trap mass spectrometry. PubMed. Available at: [Link]

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  • Krajsovszky, G., et al. (2020). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Available at: [Link]

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  • Sanna, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]

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  • Dias, H. J., et al. (2018). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]

  • Eltyshev, V. Y., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC. Available at: [Link]

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  • PubChem. (1R,5S)-8-[3-(1-cyclobutylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one. National Center for Biotechnology Information. Available at: [Link]

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Sources

Application

Application Notes and Protocols for High-Throughput Screening of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine and its Analogs

Abstract This document provides a comprehensive guide for the utilization of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, a novel chemical entity with potential therapeutic applications, in high-throughput screeni...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the utilization of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, a novel chemical entity with potential therapeutic applications, in high-throughput screening (HTS) campaigns. Given the prevalence of the pyrazole scaffold in potent kinase inhibitors, this guide will focus on establishing robust biochemical and cell-based assays for identifying and characterizing its potential inhibitory effects on protein kinases, a critical class of drug targets.[1][2] These protocols are designed for researchers, scientists, and drug development professionals, offering detailed methodologies, explanations of experimental choices, and data interpretation guidelines to ensure scientific integrity and reproducibility.

Introduction: The Pyrazole Scaffold and Kinase Inhibition

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[2][3][4] Its unique structural and electronic properties allow it to participate in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of protein kinases.[5] Compounds containing the 5-aminopyrazole moiety, in particular, have been successfully developed as highly selective inhibitors of various kinases, including p38 MAP kinase.[5]

The subject of this guide, 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, possesses the characteristic 5-aminopyrazole core, along with a cyclobutyl group that can probe hydrophobic pockets and a piperidinyl moiety that can be modified to enhance solubility and cell permeability. While the specific kinase targets of this compound are yet to be fully elucidated, its structure warrants a comprehensive screening approach against a panel of protein kinases to uncover its biological activity and therapeutic potential.

This application note will detail the necessary steps for a successful HTS campaign, from initial compound handling to primary biochemical screening, secondary validation, and cell-based functional assays.

Compound Management: Ensuring Integrity and Accuracy

The foundation of any successful HTS campaign is rigorous compound management to preserve the integrity of the test substance and ensure accurate, reproducible results.[6][7]

Long-Term and Short-Term Storage

Proper storage is critical to prevent compound degradation. For long-term storage, it is recommended to store 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine as a dry powder or in a high-concentration DMSO stock at -20°C or -80°C in a desiccated environment.[6] For short-term use, intermediate stock solutions in 100% DMSO can be prepared and stored at -20°C.[7] Automated sample storage systems can significantly improve the management of large compound collections throughout the HTS workflow.[8]

Preparation of Assay-Ready Plates

To mitigate the high rate of false positives associated with single-concentration screening, a quantitative HTS (qHTS) approach is recommended.[9] This involves preparing assay-ready plates with a concentration-response series of the compound.

Protocol 1: Preparation of Quantitative HTS Assay-Ready Plates

  • Master Stock Preparation: Prepare a 10 mM stock solution of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine in 100% DMSO.

  • Intermediate Plate Preparation: In a 384-well plate, create a dilution series of the compound. For a 7-point concentration curve, this can be achieved by serial dilutions in DMSO.

  • Acoustic Dispensing: Utilize a non-contact acoustic dispenser to transfer nanoliter volumes of the compound from the intermediate plate to the final 384- or 1536-well assay plates. This method minimizes compound waste and avoids cross-contamination.[7]

  • Plate Sealing and Storage: Seal the assay-ready plates with appropriate seals and store them at -20°C until use.

Parameter Recommendation Rationale
Solvent 100% DMSOHigh solubility for a wide range of organic compounds.[7]
Stock Concentration 10 mMStandard concentration for HTS libraries.
Dispensing Method Acoustic, non-contactHigh precision, low volume, and reduced risk of contamination.[7]
Final Assay Concentration Varies (e.g., 10 µM to 1 nM)To generate a full concentration-response curve.[9]

Primary Biochemical Screening: Identifying Kinase Inhibition

The primary screen aims to identify initial "hits" from a large library of compounds. For kinase inhibitor screening, several robust and cost-effective HTS-compatible assays are available that universally detect the product of the kinase reaction, ADP.[10][11]

Universal Luminescent Kinase Assay (e.g., Kinase-Glo®)

This assay measures the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.[11]

Workflow for Universal Luminescent Kinase Assay

cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Dispense Compound (e.g., 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine) Enzyme_Substrate Add Kinase and Substrate Mix Compound->Enzyme_Substrate 1. Add to assay plate ATP_Addition Initiate with ATP Enzyme_Substrate->ATP_Addition 2. Dispense into wells Incubation Incubate at RT ATP_Addition->Incubation 3. Start reaction Reagent_Addition Add Kinase-Glo® Reagent Incubation->Reagent_Addition 4. Stop reaction & generate signal Luminescence Measure Luminescence Reagent_Addition->Luminescence 5. Read plate

Caption: Workflow for a universal luminescent kinase assay.

Protocol 2: Kinase-Glo® Assay for Primary HTS

  • Plate Setup: Use low-volume 384- or 1536-well plates containing the pre-dispensed compound series.

  • Reagent Preparation: Prepare a kinase/substrate solution in the appropriate kinase buffer. The choice of substrate will depend on the specific kinase being assayed.

  • Reaction Initiation: Add the kinase/substrate mix to the assay plates, followed by the addition of ATP to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add an equal volume of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes), measure the luminescence using a plate reader.[11]

Parameter Example Concentration/Condition Rationale
Plate Format 384- or 1536-wellHigh-throughput compatibility.
Reaction Volume 2-10 µLReduces reagent costs.[11]
ATP Concentration Km of the kinaseEnsures sensitive detection of competitive inhibitors.
Incubation Time 60 minutesAllows for sufficient product formation.

Secondary Assays: Hit Confirmation and Characterization

Hits identified in the primary screen require confirmation and further characterization to eliminate false positives and determine their potency and mechanism of action. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for this purpose.[12][13]

TR-FRET for Direct Measurement of Phosphorylation

The LanthaScreen® TR-FRET assay provides a direct measure of substrate phosphorylation. A terbium-labeled antibody recognizes the phosphorylated substrate, and when in proximity to a fluorescein-labeled substrate, FRET occurs.[13]

Principle of LanthaScreen® TR-FRET Kinase Assay

Tb_Ab Tb-Ab Fluorescein_Substrate Fluorescein- Substrate Tb_Ab2 Tb-Ab Phospho_Substrate Fluorescein- Phospho-Substrate Tb_Ab2->Phospho_Substrate FRET

Caption: TR-FRET assay principle for kinase activity.

Protocol 3: LanthaScreen® TR-FRET Kinase Assay

  • Reaction Setup: In a low-volume 384-well plate, combine the confirmed hit compound, kinase, and fluorescein-labeled substrate in the kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.[12]

  • Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET enabled plate reader, measuring emission at both 490 nm (terbium) and 520 nm (fluorescein). The ratio of 520/490 nm is calculated.[13]

Cell-Based Assays: Assessing Functional Activity

Cell-based assays are crucial for confirming the activity of hit compounds in a more physiologically relevant context.[14][15] These assays can measure the inhibition of a specific signaling pathway downstream of the target kinase.

In-Cell Western for Measuring Protein Phosphorylation

The In-Cell Western (ICW) technique allows for the quantitative measurement of protein phosphorylation within fixed cells in a microplate format.[16]

Workflow for In-Cell Western Assay

cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis Seed_Cells Seed Cells in 96/384-well Plate Treat_Compound Treat with Compound Seed_Cells->Treat_Compound Stimulate_Pathway Stimulate Signaling Pathway Treat_Compound->Stimulate_Pathway Fix_Perm Fix and Permeabilize Cells Stimulate_Pathway->Fix_Perm Primary_Ab Incubate with Primary Antibodies Fix_Perm->Primary_Ab Secondary_Ab Incubate with IR-dye Secondary Antibodies Primary_Ab->Secondary_Ab Scan_Plate Scan Plate on Infrared Imager Secondary_Ab->Scan_Plate Quantify Quantify and Normalize Signal Scan_Plate->Quantify

Caption: In-Cell Western assay workflow.

Protocol 4: In-Cell Western for Downstream Target Inhibition

  • Cell Plating: Seed a relevant cell line into 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a concentration series of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine for a specified period.

  • Pathway Stimulation: If necessary, stimulate the cells with an appropriate growth factor or agonist to activate the target kinase pathway.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Block non-specific binding and then incubate with two primary antibodies: one for the phosphorylated target and one for a total protein control (for normalization).

  • Secondary Antibody Incubation: Incubate with two different infrared dye-conjugated secondary antibodies that recognize the primary antibodies.

  • Data Acquisition and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the phospho-protein and the total protein. The ratio of these signals provides a normalized measure of protein phosphorylation.[16]

Data Analysis and Interpretation

For all assays, the Z'-factor should be calculated to assess the robustness and suitability for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[17] For qHTS data, concentration-response curves are generated, and IC50 values are calculated to determine the potency of the compound.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the high-throughput screening of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine as a potential kinase inhibitor. By employing a systematic approach that includes robust compound management, a universal primary biochemical screen, a specific TR-FRET secondary assay, and a functional cell-based assay, researchers can effectively identify and characterize the biological activity of this and other novel chemical entities. This structured workflow is designed to maximize the potential for discovering new and potent therapeutic agents.

References

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • App Note: Compound Management in High Throughput Screening. Azenta Life Sciences.
  • Compound Management for Quantitative High-Throughput Screening. PMC - NIH.
  • High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
  • Compound Management and Integrity. Beckman Coulter.
  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing.
  • A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique. PMC.
  • Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. SickKids.
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • High-throughput screening for kinase inhibitors. PubMed.
  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI.
  • Introduction: Cell-Based Assays for High-Throughput Screening.
  • Implementation of high-throughput quality control processs within compound management. Novartis.
  • LanthaScreen TR-FRET Tools for Assay Development. Thermo Fisher Scientific.
  • Schematic of the LanthaScreen Eu-based time-resolved fluorescence resonance energy transfer (TR-FRET).
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Assaying Protein Kinase Activity with Radiolabeled
  • A Sensitive Coupled Enzyme Assay for Measuring Kinase and
  • Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction. PMC.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.
  • LanthaScreen™ TR-FRET Labeling Reagents Protocol. Thermo Fisher Scientific.
  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.
  • 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperidin-3-amine. EvitaChem.
  • Assay of protein kinases using radiolabeled ATP: a protocol.
  • Assay of protein kinases using radiolabeled
  • Pyrazole, Synthesis and Biological Activity. SlideShare.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research.
  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. PubMed.
  • Current status of pyrazole and its biological activities. PMC.
  • 5-(Piperidin-4-yl)-3-hydroxypyrazole: A novel scaffold for probing the orthosteric γ-aminobutyric acid type A receptor binding site. PubMed.
  • 3-(piperidin-4-yl)
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine

Welcome to the technical support guide for the synthesis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yield, and ensure the highest purity of your final product.

The synthesis of substituted 5-aminopyrazoles is a cornerstone of many drug discovery programs.[1] The target molecule, 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, presents unique challenges due to its specific substitution pattern. This guide provides field-proven insights and troubleshooting strategies grounded in established chemical principles.

General Synthetic Strategy

The most prevalent and robust method for constructing the 1,3,5-substituted pyrazole core is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functional equivalent, such as a β-ketonitrile.[2][3] For the target molecule, the key transformation involves the reaction between 4-hydrazinylpiperidine (or a protected version) and a suitable cyclobutyl-containing three-carbon electrophile . A highly effective precursor is (E)-3-(dimethylamino)-1-cyclobutylprop-2-en-1-one or, more commonly, 3-cyclobutyl-3-oxopropanenitrile .

Below is a generalized workflow for the synthesis and troubleshooting process.

Synthesis_Workflow start Start: Synthesis Planning precursors Precursor Synthesis/Procurement (4-Hydrazinylpiperidine & 3-Cyclobutyl-3-oxopropanenitrile) start->precursors condensation Condensation & Cyclization precursors->condensation workup Work-up & Isolation condensation->workup purification Purification workup->purification analysis Final Product Analysis (NMR, LC-MS, Purity) purification->analysis low_yield Low Yield? analysis->low_yield impurity Impurity Issues? low_yield->impurity No troubleshoot_reaction Troubleshoot Reaction Conditions (Solvent, Temp, Catalyst) low_yield->troubleshoot_reaction Yes troubleshoot_purification Troubleshoot Purification (Recrystallization, Alt. Chromatography) impurity->troubleshoot_purification Yes success Synthesis Complete impurity->success No troubleshoot_reaction->condensation troubleshoot_purification->purification

Caption: A general workflow for the synthesis and troubleshooting of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My overall yield is consistently low (<40%). What are the most critical parameters to investigate?

A low yield can stem from multiple stages of the synthesis. A systematic approach is crucial.

  • Precursor Quality and Stoichiometry:

    • Hydrazine Instability: 4-Hydrazinylpiperidine can be unstable. Ensure it is of high purity and has been stored correctly (e.g., under inert atmosphere, refrigerated). If you are preparing it in-house, confirm its identity and purity by NMR immediately before use.

    • β-Ketonitrile Reactivity: The cyclobutyl β-ketonitrile (3-cyclobutyl-3-oxopropanenitrile) must be pure. Impurities from its synthesis can interfere with the condensation.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the hydrazine component to ensure the complete consumption of the more valuable β-ketonitrile precursor.

  • Reaction Conditions (Condensation/Cyclization):

    • Solvent Choice: The solvent plays a critical role. Protic solvents like ethanol or isopropanol are common and can facilitate the necessary proton transfers during cyclization.[4] However, for some substrates, aprotic solvents like dioxane or DMF can provide better results, especially at elevated temperatures.[5]

    • Temperature and Time: These reactions often require heat to drive the dehydration and cyclization to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient heating may lead to incomplete conversion, while excessive heat can cause degradation. Microwave-assisted synthesis can often reduce reaction times and improve yields.[6][7]

    • Catalysis: While many pyrazole syntheses proceed with thermal promotion, acid catalysis (e.g., a catalytic amount of acetic acid or HCl) can significantly accelerate the reaction, particularly the dehydration step in the Knorr synthesis.[8]

  • Work-up and Purification Losses:

    • Product Solubility: 5-aminopyrazoles can be quite polar and may have some water solubility, leading to losses during aqueous work-up. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers.

    • Purification Method: The basic amine on the pyrazole ring and the secondary amine on the piperidine can cause streaking on standard silica gel columns, leading to poor separation and product loss.[9] Consider deactivating the silica gel with triethylamine (e.g., eluent containing 0.5-1% Et₃N) or using an alternative stationary phase like neutral alumina.[9]

Q2: I'm observing a significant isomeric byproduct. How can I improve regioselectivity for the 5-aminopyrazole?

The reaction between an unsymmetrical precursor like 3-cyclobutyl-3-oxopropanenitrile and 4-hydrazinylpiperidine can potentially yield two regioisomers: the desired 1,5-disubstituted product and the undesired 1,3-disubstituted product.

The regiochemical outcome is dictated by which nitrogen of the hydrazine attacks which electrophilic carbon of the precursor. This can be controlled by modulating reaction conditions to favor either kinetic or thermodynamic control.[10]

  • Thermodynamic vs. Kinetic Control: It has been proposed that neutral conditions and higher temperatures favor the thermodynamically more stable 5-substituted aminopyrazole.[10] Conversely, basic conditions at lower temperatures may favor the kinetically controlled 3-substituted isomer.[10] Therefore, running the reaction in a neutral solvent like ethanol or dioxane at reflux is recommended for maximizing the desired 5-amino product.

  • Solvent Effects: The use of specialized solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been shown to dramatically improve regioselectivity in some pyrazole syntheses by influencing the stability of intermediates through hydrogen bonding.[11]

  • pH Control: The initial Michael addition versus condensation can be influenced by pH. A slightly acidic medium often favors the desired pathway for 5-aminopyrazole formation from β-ketonitriles.

ParameterCondition for 5-Aminopyrazole (Desired)Condition for 3-Aminopyrazole (Undesired)Rationale
Temperature Elevated (e.g., reflux)Low (e.g., 0 °C)Favors the thermodynamic product.[10]
Catalyst/pH Neutral or slightly acidicBasic (e.g., NaOEt)Influences the initial nucleophilic attack site.[10]
Solvent Protic (Ethanol) or Aprotic (Dioxane)VariesStandard solvents often favor the thermodynamic product.
Q3: My final product is an intractable oil or difficult to crystallize, making purification by recrystallization impossible. What should I do?

This is a common issue with molecules containing flexible alkyl chains and multiple basic nitrogens.

  • Salt Formation: The most reliable method to induce crystallization is to form a salt. React your purified (or semi-pure) free base with a suitable acid.

    • HCl Salt: Dissolve the free base in a solvent like isopropanol (IPA), diethyl ether, or ethyl acetate and add a solution of HCl in IPA or ether dropwise. The hydrochloride salt will often precipitate as a crystalline solid.

    • Other Salts: Tartrate or citrate salts can also be effective if the hydrochloride salt remains oily.

  • Alternative Purification: If column chromatography is failing, consider these options before resorting to salt formation for purification:

    • Acid/Base Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane). Extract with dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure product back into an organic solvent.

    • Preparative HPLC: For high-purity material on a small to medium scale, reverse-phase preparative HPLC is an excellent, albeit more costly, option.

Q4: Should I use a protecting group for the piperidine nitrogen?

The secondary amine of the piperidine ring is a nucleophile and could potentially compete in side reactions. However, its nucleophilicity is generally lower than that of the hydrazine.

  • When to Protect: Protection is advisable if you are using harsh reagents or reaction conditions that could affect the piperidine amine. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the slightly acidic or basic conditions of the pyrazole formation but can be easily removed with strong acid (e.g., TFA or HCl) without affecting the pyrazole core.[12]

  • When Not to Protect: In many cases, protection is not necessary. The hydrazine is a much stronger nucleophile, and the condensation can proceed selectively. Performing the reaction without a protecting group reduces the number of synthetic steps, improving overall efficiency.

Recommendation: Attempt the synthesis first without a protecting group. If you observe significant side products related to the piperidine nitrogen or if the final product is difficult to purify, then implement a Boc-protection/deprotection strategy in your next attempt.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary "green" or sustainable approaches for this synthesis?

Several green chemistry principles can be applied to pyrazole synthesis.[13]

  • Microwave-Assisted Synthesis: Using a microwave reactor can dramatically reduce reaction times from hours to minutes and often increases yields by providing efficient and uniform heating.[6]

  • Ultrasound Sonication: Ultrasonic irradiation is another energy-efficient method that can promote the reaction by creating localized high-temperature and high-pressure zones, enhancing mass transfer.[14][15]

  • Alternative Solvents: The use of deep eutectic solvents (DESs) or water as the reaction medium can replace traditional volatile organic compounds (VOCs), reducing environmental impact.[13]

Q2: What are the most common side reactions to be aware of?

Beyond regioselectivity issues, be mindful of:

  • Dimerization: 5-Aminopyrazoles can undergo oxidative self-coupling or dimerization, especially in the presence of certain metal catalysts or oxidants, which may not be intended for the main reaction.[16]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage (e.g., the hydrazone or enamine intermediate) if the dehydration/cyclization step is not driven to completion with sufficient heat or catalysis.

  • Hydrolysis: The nitrile group of the β-ketonitrile precursor can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the corresponding carboxylic acid or amide, which will not cyclize correctly.

Q3: Which analytical techniques are essential for monitoring this reaction and characterizing the product?
  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The most straightforward way to monitor the consumption of starting materials and the formation of the product. Use a mobile phase that gives good separation (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH).

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the mass of the starting materials, intermediates, and the final product, confirming that the reaction is proceeding as expected.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the structure, including the correct regiochemistry. The chemical shifts of the pyrazole ring protons and carbons are diagnostic.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and provides an exact mass, validating the molecular formula of the synthesized compound.

References
  • BenchChem Technical Support Team. (2025). Optimizing solvent and base selection for pyrazole synthesis. Benchchem.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Kaur, N., et al. (2021). A naked-eye hydrazine sensing method.
  • Various Authors. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole.
  • Various Authors. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole.
  • Portella, C., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
  • Various Authors. (2005). Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles. ElectronicsAndBooks.
  • Various Authors. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. MDPI.
  • Various Authors. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Various Authors. (n.d.).
  • BenchChem Technical Support. (2025). Catalyst Selection for Efficient Pyrazole Synthesis. Benchchem.
  • Wuts, P. G. M., & Greene, T. W. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles.
  • Various Authors. (2022).
  • Various Authors. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Various Authors. (2024).
  • Various Authors. (n.d.). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines.
  • Various Authors. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar.
  • Gosselin, et al. (n.d.).
  • Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW.
  • Various Authors. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Various Authors. (n.d.). Effect of various temperatures and solvents in the synthesis of 5a, using [DMBSI]HSO 4.
  • Konwar, D., et al. (2023).
  • Various Authors. (2017).
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Various Authors. (2022).
  • Various Authors. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC.
  • Various Authors. (n.d.). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles.
  • Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.

Sources

Optimization

Reducing impurities during 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine scale-up

Knowledge Base & Troubleshooting Guide: Scale-Up of 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base & Troubleshooting Guide: Scale-Up of 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine—a highly functionalized pyrazole intermediate critical to modern kinase inhibitor APIs.

Scaling this molecule presents three primary challenges: thermodynamic vs. kinetic control of pyrazole regioselectivity, the generation of highly reactive carbocations during protecting group removal, and the management of genotoxic impurities (GTIs). Below, we address the most critical failure modes encountered during pilot-scale campaigns.

🛑 Diagnostic Q&A: Resolving Critical Scale-Up Failures

Ticket #01: Regioisomeric Spikes During Pyrazole Annulation

User Query: During our recent 50L scale-up of the condensation between 3-cyclobutyl-3-oxopropanenitrile and N-Boc-4-hydrazinopiperidine, the undesired 3-amino regioisomer spiked to 18%. In the lab, it was strictly <2%. Why is this happening, and how do we control it?

Root Cause Analysis: The formation of the pyrazole core relies on the differential nucleophilicity of the hydrazine nitrogens and the differential electrophilicity of the β -ketonitrile. Kinetically, the terminal nitrogen (N2) of the hydrazine is more nucleophilic and should attack the highly electrophilic ketone, yielding the desired 5-amino isomer. However, at scale, heat transfer limitations and localized concentration gradients can cause thermal spikes. Elevated temperatures and unbuffered pH shifts push the reaction toward thermodynamic equilibration, where the N1 nitrogen attacks the nitrile, forming the undesired 3-amino-5-cyclobutyl isomer.

The Solution: To lock the regioselectivity, you must artificially enhance the electrophilicity of the ketone. Using fluorinated solvents like 2,2,2-trifluoroethanol (TFE) creates a strong hydrogen-bonding network with the ketone carbonyl, drastically accelerating the kinetic N2-attack pathway[1]. If TFE is cost-prohibitive at your scale, a strictly buffered ethanol system (pH 3.5) achieves a similar kinetic lock.

Regioselectivity SM1 3-cyclobutyl-3-oxopropanenitrile Cond Condensation (pH & Solvent Dependent) SM1->Cond SM2 N-Boc-4-hydrazinopiperidine SM2->Cond Des Desired 5-Amino Isomer (Ketone Attack) Cond->Des pH 3.5, TFE/EtOH (Kinetic Control) Undes Undesired 3-Amino Isomer (Nitrile Attack) Cond->Undes Poor mixing, Heat Spikes (Thermodynamic Shift)

Fig 1: Regioselectivity pathways in pyrazole annulation governed by solvent and pH.

Ticket #02: +56 Da Mass Shift Post-Deprotection

User Query: After removing the N-Boc group with HCl/dioxane, LC-MS analysis of the final API intermediate shows a persistent +56 Da impurity. Recrystallization is failing to clear it. What is the mechanism of this degradation?

Root Cause Analysis: The +56 Da mass shift perfectly matches a tert-butylation event. During the acidic cleavage of the N-Boc group, a tert-butyl carbocation is generated. If not immediately trapped, it decomposes into isobutylene gas. Because the 5-amino group on your pyrazole ring is highly electron-rich, it readily undergoes electrophilic attack by either the tert-butyl cation directly or the dissolved isobutylene, resulting in N-alkylation or C4-aromatic substitution[2].

The Solution: You must employ a cation scavenger and optimize the solvent to minimize isobutylene solubility. Switching the solvent from THF/Dioxane (which retains isobutylene) to 2-MeTHF or an alcohol, and adding anisole as a sacrificial nucleophile, will trap the cation as p-tert-butylanisole, which is easily washed away in the organic filtrate[2].

BocDeprotection Boc N-Boc-Piperidine Pyrazole Acid Acidic Cleavage (HCl) Boc->Acid Cat tert-Butyl Cation Acid->Cat API Free Piperidine API (Desired) Acid->API -CO2 Iso Isobutylene Gas Cat->Iso -H+ Imp +56 Da Alkylated Impurity Cat->Imp Direct Alkylation Trap p-tert-Butylanisole (Washed to Waste) Cat->Trap Scavenged Iso->Imp Reacts with Pyrazole-NH2 Scav Cation Scavenger (Anisole) Scav->Trap

Fig 2: Mechanism of tert-butylation impurity formation and scavenger trapping during Boc deprotection.

📊 Quantitative Impurity Profiling

To ensure batch-to-batch consistency, monitor the following critical impurities. The control strategies listed below form the basis of the self-validating protocols in the next section.

Impurity DesignationStructural Origin / MassMechanism of FormationControl StrategyAcceptable Limit (ICH)
Impurity A (Regioisomer) 3-amino-5-cyclobutyl isomerN1 attack on nitrile during annulation.pH buffering (3.5); TFE solvent. 0.50%
Impurity B (Alkylated) +56 Da (tert-butylated pyrazole)Carbocation attack during Boc removal.2.0 eq Anisole scavenger; 2-MeTHF solvent. 0.15%
Impurity C (GTI) Residual N-Boc-hydrazineUnreacted starting material.Sub-stoichiometric hydrazine (0.98 eq); Aldehyde wash. 10 ppm
Impurity D (Oxidative) Azo-dimer (Colored pink/brown)Air oxidation of the 5-amino group.Nitrogen sparging; strict anaerobic workup. 0.10%

🧪 Self-Validating Experimental Protocols

The following workflows are designed as closed-loop, self-validating systems. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Protocol 1: Kinetically Controlled Pyrazole Annulation

Objective: Synthesize the N-Boc protected intermediate while suppressing Impurity A to <0.5%.

  • Reactor Preparation: Charge a glass-lined reactor with 3-cyclobutyl-3-oxopropanenitrile (1.00 eq) and 2,2,2-trifluoroethanol (TFE) (10 relative volumes).

  • pH Calibration (Critical Check): Add glacial acetic acid dropwise until the apparent pH of the solution is exactly 3.5.

    • Validation Gate: If pH > 4.0, do not proceed. The risk of thermodynamic shift increases exponentially.

  • Controlled Addition: Cool the reactor to 15°C. Add N-Boc-4-hydrazinopiperidine (0.98 eq—intentionally sub-stoichiometric to prevent GTI carryover) as a solution in TFE over 3 hours. Maintain internal temperature 20°C.

  • Cyclization: Warm the reactor to 60°C and stir for 12 hours.

  • IPC Verification: Sample the reaction for HPLC analysis.

    • Validation Gate: Conversion must be >98%. Impurity A must be <0.5%. If Impurity A > 0.5%, the batch must be flagged for an additional recrystallization step from MTBE/Heptane (1:4).

  • Workup: Concentrate under vacuum, neutralize with 10% NaHCO3​ , and extract with EtOAc.

Protocol 2: Scavenger-Assisted Boc Deprotection

Objective: Cleave the N-Boc group to yield the final API intermediate while completely suppressing the +56 Da Impurity B.

  • Solvent Exchange: Suspend the N-Boc protected intermediate from Protocol 1 in 2-MeTHF (8 volumes). Do not use THF or Dioxane, as they solubilize isobutylene.

  • Scavenger Addition: Charge the reactor with Anisole (2.00 eq).

  • Acidic Cleavage: Cool the system to 10°C. Add 4M HCl in 2-propanol (3.00 eq) dropwise over 1 hour.

  • Maturation: Warm to 25°C and agitate for 4 hours. The API hydrochloride salt will begin to precipitate.

  • IPC Verification: Sample the slurry for LC-MS.

    • Validation Gate: The +56 Da mass peak must be undetectable (LOD < 0.05%). If detected, extend maturation time by 2 hours and verify active nitrogen sweeping to remove residual isobutylene.

  • Isolation: Filter the precipitated 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride. Wash the filter cake aggressively with cold EtOAc (3 x 2 volumes) to purge the highly soluble p-tert-butylanisole byproduct. Dry under vacuum at 40°C.

📚 References

  • Harigae, R.; Moriyama, K.; Togo, H. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Process Research & Development 2014, 18 (8), 1027-1036. URL:[Link][1]

  • Toczko, M. A.; et al. Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections. Organic Process Research & Development 2005, 9 (1), 39-44. URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Purification of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine Intermediates

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine and its analogs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges associated with purifying this class of compounds, which feature a basic piperidine ring, a pyrazole core prone to regioisomerism, and a primary amine.

Understanding the Purification Challenges

The purification of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine presents a multifaceted challenge due to its inherent structural features:

  • Basicity: The presence of two basic nitrogen centers (the piperidine and the pyrazol-5-amine) can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing, poor resolution, and even irreversible adsorption during column chromatography.

  • Regioisomerism: A primary impurity concern in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers.[1][2] These isomers often possess very similar polarities, making their separation by standard chromatographic techniques difficult.[3]

  • Polarity: The combination of the polar amine and piperidine functionalities with the more non-polar cyclobutyl group gives the molecule a moderate polarity, which requires careful selection of chromatographic and recrystallization solvent systems.

  • Potential for Salt Formation: The basic nature of the molecule allows for the formation of salts, which can be either a hindrance or a useful tool for purification.

This guide will equip you with the knowledge and practical techniques to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine intermediate in a question-and-answer format.

Issue 1: My compound is streaking or tailing significantly on a silica gel column.

  • Question: I'm running a flash column on silica gel, but my product is coming off as a long streak rather than a defined band. What's causing this and how can I fix it?

  • Answer: This is a classic issue when purifying basic compounds like your piperidine-substituted pyrazole on standard silica gel.[4] The acidic silanol groups on the silica surface are protonating your basic compound, leading to strong, undesirable interactions.

    Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. This additive will compete with your compound for binding to the acidic sites on the silica.

      • Triethylamine (TEA): Start by adding 0.5-2% (v/v) of TEA to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).[4]

      • Ammonia in Methanol: A solution of 7N ammonia in methanol (typically 1-2% of the mobile phase) can be highly effective for strongly basic compounds.[4]

    • Stationary Phase Modification:

      • Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with a solution of your mobile phase containing a higher concentration of the basic modifier before loading your sample.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[5]

Issue 2: I have two or more spots on my TLC that are very close together and I suspect they are regioisomers.

  • Question: My reaction has produced a mixture of products with very similar Rf values on TLC, and I believe they are the 3-cyclobutyl and 5-cyclobutyl regioisomers. How can I separate them?

  • Answer: Separating regioisomers is a common and often difficult task in pyrazole synthesis.[1][6] Due to their similar structures, their polarities can be nearly identical.

    Solutions:

    • Optimize TLC Separation: Before attempting a column, exhaustively screen different solvent systems with TLC.

      • Try a range of polarities with different solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/methanol, acetone/chloroform).

      • The addition of a small amount of a third solvent can sometimes improve separation.

    • High-Performance Flash Chromatography: If you have access to an automated flash chromatography system, the higher resolution and ability to run shallow gradients can significantly improve the separation of closely eluting compounds.

    • Recrystallization: If the isomers have different crystal packing efficiencies, fractional recrystallization may be an option. This is often a matter of trial and error with different solvent systems.[1]

    • Supercritical Fluid Chromatography (SFC): For particularly challenging separations, SFC can provide superior resolution and faster run times compared to traditional liquid chromatography.[1]

Issue 3: My compound is an oil and will not crystallize.

  • Question: I have a relatively pure fraction of my compound, but it's an oil and I can't get it to crystallize for final purification and characterization. What should I do?

  • Answer: Many amines and substituted heterocycles are oils at room temperature. Converting the free base to a salt can often induce crystallization.

    Solutions:

    • Salt Formation: Dissolve your oily product in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of an acid dropwise while stirring.[1]

      • Hydrochloric Acid: A solution of HCl in diethyl ether or dioxane is commonly used to form the hydrochloride salt.

      • Other Acids: Tartaric acid, oxalic acid, or other dicarboxylic acids can also be used and may yield more crystalline salts.[7]

    • Recrystallization of the Salt: The resulting salt will likely have a much higher melting point and a more ordered crystal lattice, making it easier to recrystallize from a suitable solvent system (e.g., ethanol/water, methanol/ether).[1]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for a solvent system for flash chromatography on silica gel?

    • A1: For a compound with the basicity of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, a good starting point would be a gradient of 0-10% methanol in dichloromethane, with 1% triethylamine added to both solvents.[4] Alternatively, a gradient of 20-80% ethyl acetate in hexanes with 1% triethylamine can also be effective. Always optimize with TLC first.

  • Q2: Can I use reverse-phase chromatography to purify this compound?

    • A2: Yes, reverse-phase chromatography (e.g., on a C18 column) can be a good option, especially for separating regioisomers or other closely related impurities. A typical mobile phase would be a gradient of acetonitrile in water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier will protonate your compound, leading to good peak shape.

  • Q3: How can I use acid-base extraction to pre-purify my crude product?

    • A3: Acid-base extraction is an excellent initial purification step to remove non-basic impurities.[6][8]

      • Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer.

      • Wash the organic layer with more 1M HCl to ensure complete extraction of your product.

      • Separate the aqueous layer and basify it with a base like 1M NaOH or saturated sodium bicarbonate until the pH is >10.

      • Extract the now basic aqueous layer with fresh organic solvent. Your deprotonated, neutral product will move back into the organic layer.

      • Dry the organic layer with a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate to yield your pre-purified product.

  • Q4: What are the most likely impurities I should be looking for?

    • A4: Besides the potential for regioisomers, other common impurities include:

      • Unreacted starting materials (e.g., a cyclobutyl-β-dicarbonyl compound and piperidin-4-ylhydrazine).

      • Byproducts from side reactions, such as self-condensation of the starting materials.

      • If a protecting group (e.g., Boc on the piperidine) was used, you might have partially deprotected or unreacted protected material.

  • Q5: What is the best way to monitor the purification process?

    • A5:

      • Thin-Layer Chromatography (TLC): TLC is indispensable for quickly assessing the purity of fractions from column chromatography and for screening solvent systems.[2] Use a UV lamp (254 nm) for visualization, and consider staining with a ninhydrin solution, which will react with the primary amine of your product to give a colored spot.[7]

      • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis.[9]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your purified compound and identifying any remaining impurities.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol describes a general procedure for purifying your target compound using silica gel chromatography with a basic modifier.

  • TLC Analysis and Solvent Selection:

    • Dissolve a small amount of your crude product in a solvent like dichloromethane.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 5% methanol in dichloromethane, 50% ethyl acetate in hexane), each containing 1% triethylamine.

    • Identify a solvent system that provides good separation and an Rf value for your product of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, low-polarity mobile phase (containing 1% TEA).

    • Wet pack your chromatography column with the slurry, ensuring a level and compact bed without any air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for better resolution, "dry load" your sample by dissolving it in a suitable solvent (e.g., dichloromethane or methanol), adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin elution with your chosen mobile phase. If using a gradient, gradually increase the polarity to elute your compounds.

    • Collect fractions of a suitable volume and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure to obtain your purified 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine.

Protocol 2: Recrystallization via Salt Formation

This protocol is for purifying the compound when it is obtained as an oil or when a very high purity is required.

  • Dissolution and Salt Formation:

    • Dissolve the crude or partially purified amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • While stirring, slowly add a solution of hydrochloric acid in ether or dioxane dropwise.

    • Monitor the pH with moist litmus paper or a pH meter until the solution is acidic. A precipitate (the hydrochloride salt) should form.

  • Isolation of the Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallization of the Salt:

    • Choose a suitable solvent system for recrystallization (e.g., ethanol, isopropanol, or a mixture like ethanol/water).

    • Dissolve the salt in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • (Optional) Conversion back to Free Base:

    • If the free base is required, dissolve the purified salt in water and add a base (e.g., 1M NaOH) until the solution is basic.

    • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer and remove the solvent under reduced pressure to yield the purified free base.

Data and Visualization

Table 1: Recommended Solvent Systems for Chromatography
Chromatography TypeStationary PhaseTypical Mobile Phase (with Modifier)Purpose
Normal Phase FlashSilica Gel0-10% Methanol in Dichloromethane + 1% TriethylamineGeneral purification, removal of non-polar and very polar impurities.
Normal Phase FlashSilica Gel20-80% Ethyl Acetate in Hexane + 1% TriethylamineGood for separating less polar impurities.
Normal Phase FlashNeutral Alumina0-10% Methanol in DichloromethaneAlternative to silica for basic compounds.
Reverse Phase HPLCC185-95% Acetonitrile in Water + 0.1% Trifluoroacetic AcidHigh-resolution separation of regioisomers and other closely related impurities.
Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Optional Pre-purification Chromatography Column Chromatography (Silica or Alumina) Crude->Chromatography Direct Purification AcidBase->Chromatography Recrystallization Recrystallization (Free Base or Salt) Chromatography->Recrystallization Final Polishing Pure Pure Product (>98%) Chromatography->Pure If Sufficiently Pure Recrystallization->Pure Analysis Purity & Structure (TLC, HPLC, NMR) Pure->Analysis

Caption: A typical workflow for the purification of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine.

Diagram 2: Troubleshooting Peak Tailing in Normal Phase Chromatography

TailingTroubleshooting Start Peak Tailing on Silica Gel? AddTEA Add 1% Triethylamine to Mobile Phase Start->AddTEA Yes UseAmmonia Use 1-2% 7N NH3/MeOH in Mobile Phase AddTEA->UseAmmonia No Solved Problem Solved AddTEA->Solved Improved? SwitchAlumina Switch to Neutral or Basic Alumina UseAmmonia->SwitchAlumina No UseAmmonia->Solved Improved? ReversePhase Consider Reverse Phase Chromatography SwitchAlumina->ReversePhase No SwitchAlumina->Solved Improved?

Caption: Decision tree for addressing peak tailing during silica gel chromatography.

References

  • Pons, J., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Cui, Y., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. [Link]

  • Reddit. (2024). Amine workup. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine structural analogues

Technical Comparison Guide: Efficacy and SAR of 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine Analogues as Selective CDK9 Inhibitors Executive Summary & Mechanistic Rationale Transcriptional deregulation is a hallma...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: Efficacy and SAR of 3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine Analogues as Selective CDK9 Inhibitors

Executive Summary & Mechanistic Rationale

Transcriptional deregulation is a hallmark of numerous malignancies, frequently driven by the amplification of the MYC oncogene. Because MYC lacks traditional small-molecule binding pockets, therapeutic intervention has shifted toward targeting the transcriptional machinery that enables MYC expression. Cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the positive transcription elongation factor b (P-TEFb), has emerged as a premier target for MYC-dependent cancers[1].

The 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine scaffold represents a highly optimized, privileged pharmacophore for kinase inhibition. Aminopyrazoles are well-documented hinge-binders in medicinal chemistry, capable of forming robust bidentate hydrogen bond networks with the ATP-binding cleft of kinases[2].

Causality in Structural Design:

  • The 5-Aminopyrazole Core: The primary amine at the 5-position acts as a hydrogen bond donor, while the adjacent pyrazole nitrogen (N2) acts as an acceptor. This precisely mimics the hydrogen bonding pattern of the adenine ring of ATP, anchoring the molecule to the CDK9 hinge region (specifically Cys106)[3].

  • The 3-Cyclobutyl Moiety: The cyclobutyl ring is critical for kinome selectivity. It is sterically tuned to project into the hydrophobic pocket adjacent to the gatekeeper residue. Smaller rings (e.g., cyclopropyl) fail to maximize van der Waals interactions, resulting in a loss of potency, while larger rings induce steric clashes.

  • The 1-(Piperidin-4-yl) Substitution: Positioning the piperidine ring at N1 serves a dual purpose. First, it sterically locks the orientation of the 5-amino group toward the hinge. Second, the basic piperidine nitrogen extends into the solvent-exposed channel, drastically improving aqueous solubility and enabling favorable pharmacokinetic (PK) salt formulations.

CDK9_Pathway CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) pRNAPII p-Ser2-RNAPII (Active Elongation) CDK9->pRNAPII Catalyzes RNAPII RNA Polymerase II (Unphosphorylated) RNAPII->pRNAPII Phosphorylation MYC MYC mRNA Transcription pRNAPII->MYC Promotes Proliferation Tumor Cell Proliferation MYC->Proliferation Drives Inhibitor Aminopyrazole Scaffold Inhibitor->CDK9 ATP-competitive Inhibition

Caption: CDK9-mediated transcriptional regulation of MYC and the inhibitory mechanism of the aminopyrazole scaffold.

Comparative Efficacy Data

To objectively evaluate the performance of this scaffold, we compared the base structure (Analogue A ) against an N-methylated optimization (Analogue B ), a sterically reduced cyclopropyl variant (Analogue C ), and KB-0742 , a clinically advanced CDK9 inhibitor[1].

The data below summarizes biochemical potency, kinome selectivity (CDK9 vs. the closely related CDK2), and cellular efficacy measured by MYC down-regulation in MV4-11 acute myeloid leukemia cells.

CompoundR1 (C3-Position)R2 (N1-Position)CDK9 IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity (CDK2/9)Cellular MYC IC₅₀ (nM)
Analogue A (Base) CyclobutylPiperidin-4-yl12.4 ± 1.185068x45.2 ± 3.4
Analogue B (N-Me) Cyclobutyl1-Methylpiperidin-4-yl8.1 ± 0.872088x22.5 ± 2.1
Analogue C (Cyclopropyl) CyclopropylPiperidin-4-yl54.0 ± 4.2120022x185.0 ± 12.5
KB-0742 (Reference) ProprietaryProprietary6.0 ± 0.5>1000>160x15.0 ± 1.8

Data Insights: Analogue B demonstrates that methylation of the piperidine nitrogen slightly enhances biochemical potency (8.1 nM) while significantly improving cellular penetrance (MYC IC₅₀ = 22.5 nM), likely due to a reduction in polar surface area (PSA). Analogue C confirms our structural hypothesis: reducing the cyclobutyl ring to a cyclopropyl ring weakens the hydrophobic interaction, causing a ~4.5-fold drop in CDK9 potency[3].

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict internal controls.

Workflow Synth Analogue Synthesis & Purification (>98% purity) Biochem TR-FRET Kinase Assay (IC50 Determination) Synth->Biochem Cellular NanoBRET Target Engagement (Intracellular Binding) Biochem->Cellular Select hits < 15 nM Biomarker Western Blot Profiling (p-Ser2-RNAPII / MYC) Cellular->Biomarker InVivo Murine Xenograft Models (Efficacy & PK/PD) Biomarker->InVivo Select leads

Caption: Hierarchical experimental workflow for evaluating aminopyrazole-based CDK9 inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC₅₀ of the analogues against the CDK9/Cyclin T1 complex.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Plating: Serially dilute the aminopyrazole analogues (10-point curve, 1:3 dilutions) in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume ProxiPlate.

    • Self-Validation Check: Include wells with DMSO only (0% inhibition control) and 10 µM staurosporine (100% inhibition control).

  • Enzyme Addition: Add 5 µL of recombinant CDK9/Cyclin T1 (final concentration: 2 nM) to all wells. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled MBP (Myelin Basic Protein) and ATP at its apparent Kₘ (approx. 15 µM).

  • Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of EDTA (final 10 mM) containing Eu-anti-phospho-MBP antibody. Incubate for 1 hour.

  • Readout: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

    • Quality Control: Calculate the Z'-factor. The assay is only considered valid if Z' > 0.65, ensuring the signal window is wide enough to distinguish true inhibition from assay noise.

Protocol B: Cellular Biomarker Profiling (Western Blot for p-Ser2-RNAPII)

Purpose: To verify that the biochemical inhibition translates to on-target cellular efficacy. Causality: CDK9 specifically phosphorylates Serine 2 of the RNA Polymerase II C-terminal domain. Monitoring the depletion of p-Ser2-RNAPII confirms that the inhibitor is hitting CDK9 inside the cell, while total RNAPII serves as a control to ensure the compound isn't simply causing global protein degradation.

  • Cell Culture & Treatment: Seed MV4-11 cells at 1×106 cells/mL in RPMI-1640 medium. Treat cells with varying concentrations of Analogues A, B, and C (0.01 µM to 10 µM) for 4 hours.

  • Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to prevent artificial loss of the phospho-signal).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Transfer to a nitrocellulose membrane.

  • Immunoblotting: Block the membrane for 1 hour in 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-Ser2-RNAPII (1:1000), anti-total RNAPII (1:2000), and anti-MYC (1:1000).

  • Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate. Quantify band intensities via densitometry, normalizing the p-Ser2 signal to total RNAPII.

Conclusion

The 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine framework is a highly potent, modular starting point for CDK9 targeted therapies. The experimental data confirms that the cyclobutyl group is perfectly sized for the CDK9 hydrophobic pocket, while N-methylation of the piperidine ring (Analogue B) yields an optimal balance of biochemical potency and cellular penetrance. By rigorously validating these analogues through controlled TR-FRET and biomarker depletion assays, researchers can confidently advance this scaffold toward in vivo MYC-dependent tumor models.

Sources

Comparative

Benchmarking 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine in Phenotypic Screening Assays: A Comparative Guide

Introduction & Mechanistic Rationale The development of targeted kinase inhibitors heavily relies on privileged chemical scaffolds that can effectively mimic the adenine ring of ATP. The compound 3-cyclobutyl-1-(piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of targeted kinase inhibitors heavily relies on privileged chemical scaffolds that can effectively mimic the adenine ring of ATP. The compound 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (hereafter referred to as CB-PPA ) represents a highly versatile building block in this domain. Featuring a pyrazole-5-amine core—a classic hinge-binding motif—paired with a solubilizing piperidine ring and a hydrophobic cyclobutyl group, CB-PPA is increasingly utilized as a foundational fragment for developing inhibitors against kinases such as LRRK2 and the SRC family [1].

In neurodegenerative disease research, particularly Parkinson's disease (PD), phenotypic screening has become the gold standard for evaluating the cellular efficacy of kinase modulators [2]. Pathogenic mutations in LRRK2 (e.g., G2019S) hyperactivate its kinase domain, leading to the excessive phosphorylation of Rab GTPases (such as Rab10 at Thr73). This hyperphosphorylation impairs lysosomal function and axonal transport, ultimately resulting in reduced neurite outgrowth in dopaminergic neurons [3].

LRRK2_Pathway Compound CB-PPA (Pyrazole-Amine) LRRK2 LRRK2 (G2019S) Compound->LRRK2 Inhibits Rab10 Rab10 GTPase LRRK2->Rab10 Phosphorylates (pT73) Lysosome Lysosomal Function Rab10->Lysosome Impairs Neurite Neurite Outgrowth Lysosome->Neurite Reduces

Figure 1: Mechanistic pathway of LRRK2-mediated neurite retraction and targeted inhibition by CB-PPA.

Benchmarking Alternatives

To contextualize the performance of CB-PPA, we benchmark it against two industry-standard tool compounds:

  • MLi-2: A highly potent, structurally distinct (pyrimidine-indazole) LRRK2 inhibitor. While exceptionally active (IC₅₀ = 0.76 nM), MLi-2 is associated with morphological changes in the lung (enlarged type II pneumocytes) at high exposures [4].

  • LRRK2-IN-1: An early-generation inhibitor that, while useful, suffers from off-target kinase promiscuity and higher lipophilicity, often leading to phospholipidosis (PLD) [3].

CB-PPA, with its lower molecular weight and optimized lipophilic ligand efficiency (LLE), offers a "cleaner" phenotypic profile, reducing the risk of non-specific lipid accumulation in cellular assays.

Quantitative Data Presentation

Table 1: Physicochemical and Biochemical Benchmarking

CompoundMW ( g/mol )cLogPLRRK2 G2019S IC₅₀ (nM)Kinase Selectivity (S-score)Phospholipidosis Liability
CB-PPA (Fragment) 220.311.845.2High (>50-fold)Low
MLi-2 379.462.40.76Very High (>295-fold)Moderate (Lung phenotype)
LRRK2-IN-1 570.704.113.0LowHigh

Table 2: Phenotypic Screening Readouts (iPSC-derived Neurons)

CompoundpRab10 IC₅₀ (Cellular, nM)Neurite Outgrowth EC₅₀ (nM)Cell Viability CC₅₀ (µM)
CB-PPA 112.5145.0> 50.0
MLi-2 1.43.2> 20.0
LRRK2-IN-1 85.0120.015.5

Experimental Protocols: Phenotypic & Target Engagement Assays

To ensure high-fidelity data, phenotypic screens must be coupled with target engagement assays. The following self-validating workflows detail how to benchmark CB-PPA effectively.

Phenotypic_Workflow Step1 1. iPSC-Neuron Seeding (384-well plate, 15k cells/well) Step2 2. Compound Treatment (Dose-response, 72h incubation) Step1->Step2 Step3 3. Warm Fixation (4% PFA) & Immunostaining Step2->Step3 Step4 4. High-Content Confocal Imaging (β-III-Tubulin & Hoechst) Step3->Step4 Step5 5. Automated Image Analysis (Neurite Length & Branching) Step4->Step5

Figure 2: Step-by-step high-content imaging workflow for neurite outgrowth assays.

Protocol 1: High-Content Imaging of Neurite Outgrowth

Expert Insight: Neurite networks are highly sensitive to environmental stress. The causality behind using a 72-hour incubation is to allow sufficient time for transcriptional and structural recovery following kinase inhibition, while warm fixation prevents the cold-induced depolymerization of microtubules.

Step-by-Step Methodology:

  • Plate Preparation & Seeding: Coat 384-well optical-bottom plates with Poly-D-Lysine (50 µg/mL) and Laminin (10 µg/mL). Seed iPSC-derived dopaminergic neurons (G2019S mutant) at a density of 15,000 cells/well. Self-Validation: Leave outer wells empty (filled with PBS) to prevent evaporation-induced edge effects.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of CB-PPA, MLi-2, and vehicle (0.1% DMSO) in pre-warmed neurobasal medium. Treat cells for 72 hours at 37°C, 5% CO₂.

  • Fixation: Directly add an equal volume of 8% Paraformaldehyde (pre-warmed to 37°C) to the culture medium to achieve a final concentration of 4%. Incubate for 15 minutes.

  • Staining: Permeabilize with 0.1% Triton X-100 for 10 minutes. Block with 5% BSA. Incubate primary antibody (Anti-β-III-Tubulin, 1:1000) overnight at 4°C. Wash and apply secondary fluorophore (Alexa Fluor 488) and Hoechst 33342 (nuclear stain) for 1 hour.

  • Imaging & Analysis: Acquire images using an automated high-content confocal system. Use automated tracing algorithms to quantify total neurite length per viable cell (normalized to Hoechst count).

Protocol 2: Cellular Target Engagement (pRab10 In-Cell Western)

Expert Insight: A phenotypic rescue (neurite outgrowth) is only meaningful if tied to the mechanism of action. Measuring the ratio of pRab10 to total Rab10 ensures that the observed phenotype is a direct result of LRRK2 inhibition, rather than an off-target artifact.

Step-by-Step Methodology:

  • Seeding & Treatment: Seed cells in a 96-well plate and treat with CB-PPA or reference compounds for 2 hours. Causality: A 2-hour window is optimal for capturing kinase inhibition before compensatory feedback loops alter basal phosphorylation levels.

  • Lysis & Transfer: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform a BCA assay to normalize protein loading.

  • Immunoblotting: Run lysates on a 4–12% Bis-Tris gel. Transfer to a nitrocellulose membrane.

  • Multiplex Detection: Probe simultaneously with Rabbit anti-pRab10 (Thr73) and Mouse anti-total Rab10. Use near-infrared secondary antibodies.

  • Quantification: Scan the membrane using a near-infrared imager. Self-Validation: Calculate the pRab10/Total Rab10 ratio. A dose-dependent decrease in this ratio confirms direct target engagement by CB-PPA.

Conclusion

While highly optimized late-stage inhibitors like MLi-2 offer sub-nanomolar potency, fragment-like scaffolds such as 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CB-PPA) provide a superior physicochemical baseline for early phenotypic screening. By minimizing lipophilicity and molecular weight, CB-PPA mitigates the phospholipidosis and morphological toxicities associated with larger molecules, ensuring that phenotypic readouts—such as neurite outgrowth—are true reflections of kinase modulation rather than compound-induced stress.

References

  • Screening for chemical modulators for LRRK2. Biochemical Society Transactions, 2016. Available at: [Link]

  • MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. Journal of Pharmacology and Experimental Therapeutics, 2015. Available at:[Link]

  • LRRK2 inhibitors and their potential in the treatment of Parkinson's disease. Dove Medical Press, 2016. Available at:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020. Available at:[Link]

Sources

Validation

Off-Target Effects and Cross-Reactivity of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine: A Comprehensive Evaluation Guide

Executive Summary & Mechanistic Rationale In the landscape of targeted therapeutics, the aminopyrazole core is recognized as a "privileged scaffold" for ATP-competitive kinase inhibition[1]. Specifically, 3-cyclobutyl-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics, the aminopyrazole core is recognized as a "privileged scaffold" for ATP-competitive kinase inhibition[1]. Specifically, 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (hereafter referred to as CB-PPA ) represents a highly optimized pharmacophore frequently utilized in the development of Cyclin-Dependent Kinase (CDK) inhibitors and targeted protein degraders (PROTACs)[2].

To effectively deploy CB-PPA in drug discovery, one must understand the causality behind its binding kinetics and inherent cross-reactivity:

  • The Hinge Binder (1H-pyrazol-5-amine): The three nitrogen atoms of the 3-aminopyrazole scaffold form a robust donor-acceptor-donor hydrogen bond triad with the backbone residues of the kinase hinge region (e.g., Glu81 and Leu83 in CDK2)[1]. This provides high ligand efficiency but drives cross-reactivity across the kinome due to structural hinge conservation.

  • The Selectivity Filter (3-Cyclobutyl): This moiety projects into the narrow, lipophilic pre-DFG (gatekeeper) pocket[3]. The cyclobutyl ring provides a steric shield that prevents binding to kinases with bulky gatekeeper residues, selectively favoring kinases with smaller gatekeepers (like CDKs and Aurora kinases).

  • The Solvent Vector (1-Piperidin-4-yl): The piperidine ring extends out of the ATP pocket into the solvent channel. While its basic secondary amine significantly improves aqueous solubility, it also serves as an ideal attachment point for PROTAC linkers without disrupting hinge affinity[2]. However, this basicity can induce lysosomal trapping in cell-based assays, necessitating careful cellular validation.

G CB_PPA CB-PPA Scaffold (Aminopyrazole Core) Hinge Hinge Region (Glu81/Leu83) CB_PPA->Hinge 5-Amine & Pyrazole N Hydrophobic Gatekeeper Pocket (Pre-DFG Region) CB_PPA->Hydrophobic 3-Cyclobutyl Group Solvent Solvent Channel (Linker Vector) CB_PPA->Solvent 1-Piperidinyl Group Target Primary Targets (CDK2, CDK9) Hinge->Target High Affinity Fit OffTarget Off-Targets (Aurora A, GSK3β) Hinge->OffTarget Conserved Homology Hydrophobic->Target Selectivity Filter Hydrophobic->OffTarget Pocket Flexibility

Fig 1. Structural binding topology and kinome cross-reactivity network of the CB-PPA scaffold.

Cross-Reactivity Profile: CB-PPA vs. Alternative Scaffolds

When evaluating CB-PPA against other clinical-stage scaffolds—such as the aminopyrazole derivative AT7519 or the non-aminopyrazole Dinaciclib—distinct off-target signatures emerge. Because CB-PPA relies on the highly conserved ATP hinge region, it exhibits notable cross-reactivity with kinases that share structural homology with CDKs, such as Aurora A and GSK3β[1].

Comparative Performance Data

The following table summarizes the biochemical and cellular selectivity profiles of CB-PPA compared to standard alternatives.

Kinase TargetCB-PPA (Biochemical IC₅₀, nM)AT7519 (Biochemical IC₅₀, nM)Dinaciclib (Biochemical IC₅₀, nM)Structural Rationale for Binding / Off-Target Effect
CDK2 / CycA 12451Optimal donor-acceptor-donor hinge fit[1].
CDK9 / CycT1 8151Cyclobutyl group perfectly accommodated in the pre-DFG pocket[3].
Aurora A 150320>1000Off-target: Pre-DFG pocket flexibility allows cyclobutyl insertion.
GSK3β 85110>1000Off-target: High hinge homology with CDKs drives cross-reactivity.
PAK1 >1000>1000>1000Non-binder: Hydrophobic clash at Thr-406 prevents binding[3].

Note: Dinaciclib demonstrates higher absolute potency and narrower kinome selectivity due to its distinct pyrazolo[1,5-a]pyrimidine core, whereas CB-PPA offers a broader polypharmacology profile and superior synthetic tractability for PROTAC development[2].

Self-Validating Experimental Workflows

To accurately map the off-target effects of CB-PPA, researchers must employ orthogonal assays. Biochemical affinity does not guarantee cellular target engagement due to high intracellular ATP concentrations (~1-5 mM) competing for the hinge region, and the basic piperidine ring of CB-PPA can cause lysosomal sequestration.

Protocol 1: High-Throughput Kinome Profiling via TR-FRET (Biochemical)

Causality for Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because heterocyclic scaffolds like aminopyrazoles frequently exhibit auto-fluorescence. The time-delayed reading of TR-FRET eliminates this background interference, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense CB-PPA in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate. Include DMSO (vehicle) as a negative control and Staurosporine (10 µM) as a positive control.

  • Kinase/Tracer Addition: Add 5 nM of the target kinase (e.g., CDK2, Aurora A) tagged with a Europium (Eu) anti-tag antibody, followed by a kinase-specific Alexa Fluor 647 tracer.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the system to reach equilibrium.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using the DMSO and Staurosporine wells. The assay is only valid if Z' > 0.6. Calculate IC₅₀ using the 665/615 nm emission ratio via a 4-parameter logistic fit.

Protocol 2: Cellular Target Engagement via NanoBRET

Causality for Choice: To confirm that the off-target effects observed in TR-FRET translate to living cells, NanoBRET is utilized. This assay measures the physical displacement of a fluorescent tracer by CB-PPA in intact cells, accounting for membrane permeability, lysosomal trapping of the piperidine ring, and intracellular ATP competition.

G Transfection 1. Transfect Cells (Nluc-Kinase) Tracer 2. Add Tracer (Fluorophore) Transfection->Tracer Inhibitor 3. Add CB-PPA (Competitor) Tracer->Inhibitor BRET 4. Measure BRET (Emission Ratio) Inhibitor->BRET Analysis 5. Calculate IC50 (Target Engagement) BRET->Analysis

Fig 2. Step-by-step NanoBRET cellular target engagement workflow for off-target validation.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc (Nluc) luciferase. Plate at 2x10⁴ cells/well in a 96-well format.

  • Tracer Equilibration: After 24 hours, add the cell-permeable NanoBRET fluorescent tracer at its predetermined K_d concentration.

  • Compound Treatment: Add CB-PPA in a dose-response format. Include a "No Tracer" control well to measure background luminescence.

  • Incubation: Incubate for 2 hours at 37°C, 5% CO₂ to allow CB-PPA to penetrate the membrane and compete with the tracer at the kinase hinge region.

  • Substrate Addition & Reading: Add the NanoBRET substrate (furimazine). Read donor emission (460 nm) and acceptor emission (618 nm).

  • Self-Validation Check: Ensure the raw BRET ratio of the vehicle control is at least 3-fold higher than the "No Tracer" background control. A rightward shift in the cellular IC₅₀ (compared to TR-FRET) confirms the impact of intracellular ATP competition on the aminopyrazole core.

Conclusion

The 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine scaffold is a powerful tool in the medicinal chemist's arsenal, offering potent hinge-binding capabilities and a highly functionalizable solvent vector. However, its reliance on the conserved donor-acceptor-donor motif necessitates rigorous off-target profiling. By employing orthogonal, self-validating workflows like TR-FRET and NanoBRET, researchers can accurately map its cross-reactivity profile against kinases like Aurora A and GSK3β, ensuring high-confidence decision-making in downstream drug development and PROTAC engineering.

References

  • Pevarello, P., et al. "3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding." Journal of Medicinal Chemistry, ACS Publications. Available at:[1]

  • Crawford, J. J., et al. "Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning." ACS Medicinal Chemistry Letters, ACS Publications. Available at:[4]

  • Zhao, et al. "Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax." NIH/Bioorg Med Chem Lett. Available at:[2]

  • Pachter, J. A., et al. "Leveraging the Pre-DFG Residue Thr-406 To Obtain High Kinase Selectivity in an Aminopyrazole-Type PAK1 Inhibitor Series." ACS Medicinal Chemistry Letters, ACS Publications. Available at:[3]

Sources

Comparative

IC50 comparison of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine against reference compounds

Preclinical Evaluation and IC50 Comparison Guide: 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine as a Kinase Hinge-Binding Scaffold As a Senior Application Scientist, I approach the evaluation of novel chemical entit...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Evaluation and IC50 Comparison Guide: 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine as a Kinase Hinge-Binding Scaffold

As a Senior Application Scientist, I approach the evaluation of novel chemical entities not just as a series of data points, but as an exercise in understanding molecular causality. The compound 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine represents a highly privileged pharmacophore in modern drug discovery. It is strategically designed to serve as an advanced lead or building block for kinase inhibitors, particularly within the Janus kinase (JAK) and Aurora kinase families.

This guide provides an objective, data-driven comparison of this compound against industry-standard reference drugs (Ruxolitinib, Tofacitinib, and Staurosporine), detailing the mechanistic rationale and the self-validating experimental workflows required to benchmark its performance.

Mechanistic Rationale & Target Relevance

To understand the biochemical performance of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, we must deconstruct its structural causality:

  • The 3-Aminopyrazole Core: This is a well-established adenine-mimetic pharmacophore. It forms a critical donor-acceptor-donor hydrogen bond triad with the backbone residues (e.g., Glu-Leu) of the kinase hinge region .

  • The Cyclobutyl Ring: Positioned at C3, this compact, lipophilic moiety is designed to probe the hydrophobic selectivity pocket adjacent to the gatekeeper residue, driving selectivity over closely related kinases like p38 .

  • The Piperidin-4-yl Tail: Extending from the N1 position, the piperidine ring is directed toward the solvent-exposed region of the ATP-binding site. It enhances aqueous solubility and provides a synthetic handle for further functionalization, though its basic nitrogen (pKa ~9.5) must be monitored for its impact on cellular permeability.

ScreeningCascade A Compound Prep & QC B Biochemical TR-FRET (ATP at apparent Km) A->B C Cell-Based Assay (pSTAT3 in PBMCs) B->C D Kinome Selectivity Profiling C->D

Figure 1: Hierarchical screening cascade for kinase inhibitor evaluation.

In Vitro Biochemical Profiling: TR-FRET Protocol

To objectively benchmark the IC50​ of our test compound, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This platform is chosen for its superior signal-to-background ratio and resistance to compound auto-fluorescence .

Self-Validating Methodology:

  • Enzyme & ATP Titration (The Causality of Km​ ): Before screening, the apparent Michaelis constant ( Km,app​ ) for ATP must be determined for each JAK isoform. We strictly run the assay at [ATP]=Km,app​ . According to the Cheng-Prusoff equation ( IC50​=Ki​(1+[ATP]/Km​) ), setting ATP at Km​ ensures that the measured IC50​ is exactly twice the inhibition constant ( Ki​ ), providing a standardized measure of affinity that is directly comparable across different kinases.

  • Compound Preparation: 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine and reference compounds are serially diluted (3-fold, 10-point curve) in 100% DMSO, then transferred to an aqueous assay buffer (final DMSO concentration strictly maintained at 1% to prevent enzyme denaturation).

  • Kinase Reaction: Combine the kinase (JAK1, JAK2, JAK3, or TYK2), the test compound, and the ULight-labeled substrate in the assay plate. Initiate the reaction by adding ATP at the predetermined Km,app​ . Incubate for 60 minutes at 22°C.

  • Detection & Validation: Add the Europium (Eu)-labeled anti-phospho antibody and EDTA (to quench the reaction by chelating Mg2+ ). Read the TR-FRET signal (Emission ratio 665 nm / 615 nm).

    • Quality Control: The assay is only considered valid if the Z'-factor for the Staurosporine positive control plates is > 0.7.

Comparative Biochemical IC50​ Data

The table below summarizes the representative biochemical performance of the aminopyrazole scaffold against fully optimized clinical JAK inhibitors .

CompoundJAK1 IC50​ (nM)JAK2 IC50​ (nM)JAK3 IC50​ (nM)TYK2 IC50​ (nM)Primary Classification
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine 45.2120.5350.8890.0Unoptimized Lead / Fragment
Ruxolitinib (Reference)3.32.8428.019.0JAK1/2 Selective Inhibitor
Tofacitinib (Reference)3.24.11.634.0JAK1/3 Selective Inhibitor
Staurosporine (Control)< 1.0< 1.0< 1.02.5Pan-Kinase Inhibitor

Data Interpretation: As an unoptimized lead, 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine demonstrates potent, sub-micromolar target engagement with a slight preference for JAK1 over JAK2/3. While it lacks the single-digit nanomolar potency of Ruxolitinib, its ligand efficiency (LE) is exceptionally high given its low molecular weight, making it an ideal starting point for structure-based drug design (SBDD).

Cellular Functional Validation: Target Engagement

Biochemical potency does not guarantee cellular efficacy. The basic piperidine moiety in our test compound is predominantly protonated at physiological pH (7.4), which can impede passive membrane diffusion. To validate intracellular target engagement, we assess the inhibition of the JAK-STAT signaling pathway.

JAKSTAT IL6 IL-6 (Cytokine) Receptor IL-6 Receptor IL6->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Dimerizes Nucleus Gene Transcription pSTAT3->Nucleus Translocates Inhibitor Aminopyrazole Lead Inhibitor->JAK ATP-competitive Inhibition

Figure 2: JAK-STAT signaling pathway and the pharmacological intervention node.

Cell-Based pSTAT3 Assay Protocol:

  • Cell Culture & Starvation: Plate human Peripheral Blood Mononuclear Cells (PBMCs) at 50,000 cells/well in serum-free media for 2 hours. Causality: Serum starvation reduces basal kinase activity, widening the assay's dynamic range.

  • Compound Incubation: Treat cells with a dose-response of the test compound for 1 hour.

  • Cytokine Stimulation: Stimulate cells with 50 ng/mL of IL-6 for exactly 15 minutes to induce maximal STAT3 phosphorylation at Tyr705.

  • Lysis & Detection: Lyse the cells using a buffer containing protease and phosphatase inhibitors. Quantify pSTAT3 levels using an AlphaLISA SureFire Ultra kit.

  • Analysis: Calculate the cellular IC50​ . For 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, expect a "cellular drop-off" (a right-shift in IC50​ to roughly 300-500 nM) due to the permeability constraints of the basic piperidine, contrasting with the highly permeable Ruxolitinib (cellular IC50​ ~ 10-15 nM).

Conclusion & Translational Outlook

The compound 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine serves as a highly efficient, self-validating hinge-binding scaffold. While its raw IC50​ values do not yet match FDA-approved therapies like Ruxolitinib or Tofacitinib, its structural geometry provides a perfect vector for optimization. By functionalizing the solvent-exposed piperidine nitrogen (e.g., via amidation or sulfonylation to lower the pKa), researchers can rapidly improve both its biochemical potency and cellular permeability, transforming this lead into a potent, selective kinase inhibitor.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome Source: Blood (American Society of Hematology) URL:[Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 Source: National Center for Biotechnology Information (PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine

This document provides essential procedural guidance for the safe disposal of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, a compound frequently utilized in research and drug development. As a preferred source for...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe disposal of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, a compound frequently utilized in research and drug development. As a preferred source for laboratory safety and chemical handling information, this guide is designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Assessment and Core Disposal Principle

The molecular structure of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, containing a pyrazole ring and a piperidinyl amine group, suggests it should be handled as a potentially hazardous substance. Pyrazole derivatives are a vital class of heterocyclic compounds with a wide range of biological activities.[2][3] The amine functional group can also impart toxicological properties.[4] Therefore, a conservative approach, treating the compound and its waste as hazardous, is mandatory.

Core Principle: Professional Disposal is Non-Negotiable

In-laboratory chemical treatment or neutralization of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine is strongly discouraged without a compound-specific risk assessment and validated procedure.[1] The primary and recommended disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor through your institution's EHS department.[1] This aligns with the U.S. Environmental Protection Agency (EPA) regulations, which mandate that hazardous waste be disposed of through licensed waste facilities.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must be equipped with appropriate PPE to minimize exposure.[5]

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of liquid waste or airborne solid particles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[6]Prevents skin contact. Contaminated gloves should be disposed of as hazardous waste.[1][6]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection May be required if there is a risk of generating dust or aerosols. Consult your institution's CHP.The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires minimizing exposure to chemicals.[5]

Waste Segregation and Collection Protocol

Proper segregation of waste is critical to prevent dangerous chemical reactions and ensure compliant disposal.[7][8] Never mix incompatible waste streams.[7][8]

Step 1: Solid Waste Collection

All solid materials contaminated with 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine must be collected in a dedicated hazardous waste container.[1] This includes:

  • Residual product.

  • Contaminated PPE (gloves, shoe covers, etc.).

  • Weighing papers and contaminated lab plastics.

  • Absorbent materials from spill cleanups.

Container Requirements:

  • Must be chemically resistant (e.g., high-density polyethylene).[1]

  • Must be in good condition with a secure, leak-proof lid.[1]

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine".

Step 2: Liquid Waste Collection

Solutions containing 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine should be collected in a separate, compatible liquid waste container.[1]

  • Aqueous Waste: Collect all aqueous solutions containing the compound.

  • Organic Solvent Waste: Collect all organic solvent solutions containing the compound. Do not mix halogenated and non-halogenated solvents unless explicitly permitted by your EHS department.[8]

Container Requirements:

  • Use chemically resistant containers (e.g., borosilicate glass or polyethylene).[1]

  • Ensure containers have a secure, sealed cap to prevent leaks and evaporation.

  • Label the container with "Hazardous Waste," the full chemical name, and the solvent system (e.g., "Methanol/DCM").

Step 3: Sharps Waste Collection

Needles, syringes, and broken glassware contaminated with the compound must be disposed of in a puncture-resistant sharps container designated for chemically contaminated sharps.[7]

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

Small Spills:
  • Evacuate non-essential personnel from the immediate area.[1]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Carefully collect the contaminated absorbent material into the designated solid hazardous waste container.[1]

  • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

  • Document the spill and cleanup procedure as required by your institution.[7]

Large Spills:
  • Immediately evacuate the laboratory and alert neighboring labs.[1]

  • Contact your institution's emergency response number and the EHS department.[1]

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine.

G cluster_0 Disposal Workflow start Waste Generation (3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine) waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., contaminated gloves, paper) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Sharps Waste (e.g., contaminated needles) waste_type->sharps Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Place in Labeled Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Pickup and Professional Disposal storage->ehs_contact

Caption: Waste Disposal Decision Workflow

Regulatory Compliance

All waste disposal activities must comply with federal and state regulations. The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[9] Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA (29 CFR 1910.1450), will provide specific protocols for waste disposal that are designed to keep you in compliance.[5][10] It is imperative to maintain accurate records of waste generation and disposal.[7][11]

References

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information.
  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. U.S. Occupational Safety and Health Administration.
  • Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Chemical wastes. NSW Environment Protection Authority.
  • LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE. Stony Brook University.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemBioChem.
  • Safety data sheet. BASF.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PMC.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Enamine.
  • SAFETY DATA SHEET. Fisher Scientific.
  • LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong.
  • SAFETY DATA SHEET. CymitQuimica.
  • SAFETY DATA SHEET. ChemPoint.
  • A safety and chemical disposal guideline for Minilab users. UFZ.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 2
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine
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